The table below summarizes the key technical and chemical identity information for γ-terpineol.
| Property Category | Details |
|---|---|
| IUPAC Name | 1-methyl-4-(propan-2-ylidene)cyclohexan-1-ol [1] |
| Common Name | gamma-Terpineol [1] |
| Chemical Formula | C10H18O [1] [2] |
| Average Molecular Weight | 154.25 g/mol [1] [2] |
| CAS Registry Number | 586-81-2 [1] [2] |
| Classification | Monoterpene alcohol [2] |
| Isomer Family | One of four isomers (α-, β-, γ-, and terpinen-4-ol) [3] [2] |
| Boiling Point | 215–220 °C [2] |
| Solubility | Sparingly soluble in water; highly soluble in organic solvents (e.g., ethanol, propylene glycol) [2] |
| Log P | ~2.8–3.0 (indicating moderate lipophilicity) [2] |
| Odor Description | Soft, floral (lilac, lime blossom), with sweet citrus and clean woody undertones [2] |
This compound is found in various plants and essential oils, though it is rarely the dominant terpene. The following table lists its known natural sources.
| Source | Notes on Occurrence |
|---|---|
| Cannabis | Often a secondary/tertiary terpene. Typical concentration in flower: 0.01% to 0.10% by weight [2]. |
| Carrot Oils | Isolated from this source [1]. |
| Cinnamon Tree ( Cinnamomum zeylanicum) | Isolated from this source [1]. | | Scotch Pine ( Pinus sylvestris) | Isolated from this source [1]. | | Natural Terpineol Oil | Component among others like eucalyptol, linalool, and α-terpineol [4]. |
In plants, including Cannabis sativa, the biosynthesis of γ-terpineol follows the universal plastidial methylerythritol phosphate (MEP) pathway for monoterpenes [5] [2]. The diagram below outlines the specific steps from a primary precursor to γ-terpineol.
This pathway is genetically regulated and influenced by environmental factors like light intensity, nutrient status, and post-harvest processing conditions [2].
While the search results do not contain full experimental protocols, they reference several standard analytical techniques for separating and identifying γ-terpineol, which you can adapt and optimize in a lab setting.
Preclinical studies suggest several bioactivities, though data specific to the γ-isomer are limited. Most evidence comes from research on terpineol isomers in general.
| Bioactivity | Research Context & Notes |
|---|---|
| Antimicrobial | In vitro studies on terpineol mixtures show effects against gram-positive and gram-negative bacteria. MICs are commonly in the range of 0.125–1.0 mg/mL [2]. |
| Antioxidant | Demonstrated in model systems (DPPH, ABTS assays). Reported IC50 values for terpineol isomers are often between 0.2 and 0.6 mg/mL [2]. |
| Anti-inflammatory | Proposed mechanisms include modulation of NF-κB pathways and attenuation of pro-inflammatory cytokines (TNF-α, IL-1β) in cell models [2]. |
| Neuromodulatory | α-Terpineol has been linked to sedative or anxiolytic-like outcomes in rodent models. The contribution of γ-terpineol is not defined [2]. |
| Sensory & TRP Channels | Terpineol isomers may weakly interact with TRP channels (e.g., TRPA1/TRPV3), which could underlie subtle sensory perceptions like cooling or warming [2]. |
Current data on γ-terpineol reveals several areas where further investigation is needed:
The biosynthesis of all monoterpenoids, including gamma-terpineol, begins with universal five-carbon precursors. The following diagram maps out the core pathway within the plant cell.
Figure 1: Proposed biosynthetic pathway for this compound in plants. The pathway initiates in plastids with the Methylerythritol Phosphate (MEP) pathway, utilizing pyruvate and glyceraldehyde-3-phosphate (G3P) to produce the universal C5 precursors IPP and DMAPP [1]. These condense to form Geranyl Diphosphate (GPP). For cyclization to occur, GPP is first isomerized to Linalyl Diphosphate (LPP). Cyclization of LPP by Terpene Synthase (TPS) forms a terpinyl cation, which is quenched by water to yield various terpineol isomers [2] [3]. The specific formation of this compound is a theoretical branch from this central cation.
The transformation from GPP to terpineol isomers is catalyzed by specific enzymes. Research on thyme (Thymus caespititius) has functionally characterized a terpene synthase (Tctps5) that produces α-terpineol as a major product [4]. This confirms the existence of enzymatic machinery for terpineol formation.
The following table summarizes key techniques used in the cited research to uncover monoterpenoid pathways, which can be applied to study this compound.
Table: Key Experimental Methods for Studying Terpenoid Biosynthesis
| Method | Application in Pathway Analysis | Specific Example from Literature |
|---|---|---|
| RNA Sequencing (RNA-seq) | Identifies differentially expressed genes in tissues with high monoterpenoid production, pinpointing candidate biosynthetic genes [2]. | Used on Bunium persicum inflorescence vs. stem to find genes for (\gamma)-terpinene and cuminaldehyde synthesis [2]. |
| Functional Characterization | Confirms the specific catalytic activity of an enzyme by expressing its gene and analyzing the resulting products. | Cloning Tctps2 and Tctps5 genes from thyme and characterizing them as (\gamma)-terpinene and (\alpha)-terpineol synthases, respectively [4]. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separates, identifies, and quantifies terpenoid compounds from plant extracts or enzyme assays [7]. | Used to profile volatile compounds in Bunium persicum fruit and Camellia japonica leaf [2] [7]. |
| Heterologous Expression | Expressing a plant gene in a microbial host (like E. coli) to produce and study its enzyme product without interference from other plant enzymes. | A common method for characterizing terpene synthases, as implied in the functional study of thyme TPS genes [4]. |
The indirect evidence suggests that engineering the production of this compound is feasible. Synthetic biology efforts focus on optimizing microbial hosts like E. coli or yeast for terpenoid production [5]. Key strategies include:
Chiral column chromatography separates enantiomers using a chiral stationary phase (CSP). The separation occurs because the two enantiomers form transient diastereomeric complexes with the CSP, each with different stabilities and physical properties. This difference allows one enantiomer to be retained longer on the column than the other [1] [2].
The main interactions responsible for chiral recognition include [1]:
Based on the literature, the primary technique for separating terpene enantiomers is Gas Chromatography (GC) with a chiral stationary phase. The table below summarizes the key methods and their applications as found in the recent research.
| Technique & Chiral Selector | Application Example (from search results) | Key Separation Factors |
|---|---|---|
| Enantioselective GC with derivatized β-Cyclodextrin columns [3] [4] | Analysis of 11 chiral terpenes in Aiouea dubia essential oil; separation of α-pinene, limonene, and β-pinene enantiomers in Cannabis [3] [4] | Analyte size relative to cyclodextrin cavity; formation of inclusion complexes; hydrogen bonding with cavity's polar hydroxyl groups [1]. |
| Comprehensive 2D-GC (GC×GC) with a chiral β-Cyclodextrin column in the first dimension [5] [6] | Separation of α-terpinyl ethyl ether enantiomers in wine; classification of different rose essential oils [5] [6]. | Increased peak capacity and resolution; chiral separation in the first dimension coupled with a non-chiral polar column in the second dimension for further compound separation [5]. |
| Liquid Chromatography (HPLC) with Polysaccharide-based CSPs [1] [7] | Broad applicability for structurally diverse chiral compounds, common in pharmaceutical industry [1] [7]. | High loading capacity; interactions include hydrogen bonding, π-π interactions, and dipole-dipole interactions; often used with normal-phase solvents [1]. |
Developing a chiral separation method is often an iterative process of screening and optimization. The following workflow, applicable to Gas Chromatography, is based on current practices in the field [1] [8].
Chiral Method Development Workflow
The process typically involves the following steps:
Recent studies highlight the importance and application of terpene chiral separation:
The table below summarizes the key identifiers and physical-chemical properties of gamma-terpineol.
| Property Type | Description / Value |
|---|---|
| CAS Registry Number | 586-81-2 [1] [2] [3] |
| IUPAC Name | 1-methyl-4-propan-2-ylidenecyclohexan-1-ol [1] [2] |
| Molecular Formula | C10H18O [1] [2] [3] |
| Molecular Weight | 154.25 g/mol [1] [2] [3] |
| Boiling Point | 218-219 °C @ 760 mmHg [1] |
| Melting Point | 68-70 °C @ 760 mmHg [1] |
| Flash Point | ~88 °C (191 °F) [1] |
| LogP (est.) | 2.613 [1] [2] |
| Density (pred.) | 0.941 g/cm³ [2] |
| Vapor Pressure | 0.027 mmHg @ 25°C (est.) [1] |
| Solubility in Water | Very slight; 260.1 mg/L @ 25°C (est.) [1] |
| Soluble In | Alcohol, ether, oils [1] [4] |
The following table details the sensory characteristics of this compound, which are crucial for fragrance formulation and sensory science.
| Characteristic | Description |
|---|---|
| Odor Type | Pine [1] [2] |
| Odor Description | At 100%, the odor is described as "terpineol lilac" [1] [2]. Its profile is a complex blend of floral, lilac-like notes layered over soft citrus, woody, and herbal undertones [5]. It is often noted as being more herbaceous and less sweet than its alpha-isomer [5] [4]. |
| Flavor Description | Information on pure this compound flavor is limited. One source mentions a taste with "anise-like, slightly lime-tinged aspects" for terpineol isomers in general [4]. |
| Perceived Smoothness | In cannabis and vape formulations, it acts as a harmonizing agent, smoothing out the sharper edges of other terpenes like pinene or limonene, leading to a less astringent inhale [5]. |
| Detection Threshold | While specific data for this compound is not available, the detection threshold for terpineol isomers in air is generally in the low parts-per-billion (ppb) range [5]. |
| Role in Blending | It functions as a "bridge" compound, connecting citrus, floral, and woody elements in a fragrance bouquet [5]. |
While explicit protocols for this compound were not found, recent scientific literature highlights advanced methodologies for linking molecular structure to odor perception, which are highly relevant for drug development professionals aiming to understand or modify a compound's sensory impact.
A 2025 study by Iwata developed an interpretable multitask deep learning model to predict multiple odor categories from chemical structures simultaneously [6]. The workflow of this approach is summarized in the diagram below.
Workflow for a multitask GNN model that predicts multiple odor attributes from a molecule's structure [6].
Key Experimental Components:
Another 2025 study by Ge et al. provides a methodology for linking specific volatile compounds to sensory attributes in a complex food matrix (chicken bouillon), which can be adapted for pharmaceutical applications [7].
Key Experimental Components:
For research and development purposes, here are detailed methodologies for synthesizing and isolating terpineol isomers, based on recent scientific literature.
This one-step method uses a ternary composite catalyst system to achieve high conversion and selectivity under mild conditions [1].
This liquid-liquid extraction method selectively purifies α-terpineol from a mixture with its isomer, 1,8-cineole, using in situ formation of a deep eutectic solvent (DES) [3].
The experimental workflow for this separation can be visualized in the following diagram:
The structural differences among terpineol isomers translate into distinct biological activities, which are of significant interest in drug development. The following table summarizes key research findings.
| Isomer | Studied Pharmacological Activities | Reported Findings & Mechanisms |
|---|---|---|
| α-Terpineol | Anti-inflammatory [4] [5], Antibacterial [4] [5], Antioxidant [4], Neuropathic Pain Relief [4], Antidepressant [4], Anticonvulsant [5], Antihypertensive [5] | Reduces pro-inflammatory cytokines [5]; disrupts bacterial cell walls (e.g., vs. E. coli, S. aureus) [4] [5]; activates CB1/CB2 cannabinoid and D2-dopamine receptors for neuropathic pain and antidepressant effects [4]. |
| β-Terpineol | Antimicrobial [6] | Limited data; derivatives show antimicrobial activity [6]. |
| γ-Terpineol | Fungicidal [7] | Used as a fungicide in formulations like tea tree oil; mode of action involves disrupting microbial cell membrane permeability [7]. |
| Terpinen-4-ol | Antifungal [4], Antiproliferative [4] | A primary component of tea tree oil; shows antifungal activity and antiproliferative effects against leukemia cell lines (K562) [4]. |
This compound is a commercially valuable monoterpene alcohol naturally present in essential oils of various aromatic plants, including citrus species, eucalyptus, and pine. As one of three terpineol isomers (alpha-, beta-, and gamma-), it is characterized by a pleasant lilac or pine-like odor and possesses significant bioactive properties that make it particularly valuable to the pharmaceutical, cosmetics, and fragrance industries. Despite its commercial importance, efficient extraction and purification of this compound present considerable challenges due to its chemical instability at high temperatures, structural similarity to other terpenes, and typically low concentration in natural sources. These factors necessitate optimized extraction protocols to maximize yield and purity while minimizing degradation.
The extraction of this compound is further complicated by its tendency to undergo acid-catalyzed degradation and thermal decomposition under suboptimal conditions. Conventional extraction methods often produce disputes in the form of inefficiency and thermal degradation, resulting in poor yields and compromised quality of the final product. Advances in extraction technology have led to the development of more sophisticated approaches that address these limitations while improving sustainability profiles. This document provides comprehensive application notes and detailed experimental protocols for the extraction of this compound via steam distillation methods, with supporting data from comparative studies and analytical verification techniques to ensure reproducible, high-quality results suitable for research and industrial applications.
Steam distillation operates on the principle that volatile compounds can be co-distilled with water at temperatures below their normal boiling points, thereby reducing the risk of thermal degradation. When applied to plant materials containing this compound, this method allows the target compound to be evaporated at a temperature approximately equal to the boiling point of water, rather than at its own substantially higher boiling point (214°C for alpha-terpineol, with this compound expected to have similar thermal characteristics). The process involves passing saturated steam through plant material, which ruptures the oil glands and cellular structures containing the essential oil, forming a heterogeneous mixture of water and oil vapors. These vapors are then condensed and collected, with the immiscible aqueous and organic phases separating based on density differences for subsequent recovery.
The efficiency of steam distillation for this compound extraction is governed by several key factors, including steam quality (saturated vs. superheated), flow rate, plant material preparation (particle size, freshness, and moisture content), and process duration. Unlike simple hydrodistillation where plant material is immersed in boiling water, direct steam distillation minimizes exposure to acidic conditions that can promote terpene degradation. This distinction is particularly important for this compound, as the compound is susceptible to chemical transformation under acidic conditions, potentially leading to the formation of undesirable by-products or loss of target compound through secondary reactions.
Steam Flow Rate: Optimal steam flow ensures efficient compound extraction without channeling through the plant material. Excessive flow rates can cause foaming and emulsion formation, while insufficient flow extends processing time unnecessarily. A flow rate of 0.5-2.0 kg steam per kg plant material per hour is typically effective for most plant matrices.
Plant Material Preparation: Proper preparation significantly impacts extraction efficiency. The plant material should be fresh or properly dried and finely ground to increase surface area (typically 20-40 mesh sieve size), but not powdered to the extent that it impedes steam penetration or causes compaction. For citrus peels, which are rich sources of this compound precursors, removal of the albedo (white inner membrane) is recommended to reduce pectin content and minimize emulsion formation.
Process Duration: Extraction time must be balanced between complete recovery and potential degradation of target compounds. Most this compound-containing materials require 2-4 hours for sufficient extraction, with kinetic studies showing diminishing returns beyond this period. Monitoring the distillate composition at regular intervals helps determine the optimal endpoint for maximum this compound yield.
The selection of extraction methodology significantly impacts the yield, composition, and quality of this compound obtained from plant materials. The following table summarizes key performance metrics for various extraction techniques applicable to this compound recovery:
Table 1: Comparison of Extraction Methods for this compound Recovery
| Extraction Method | Relative Yield | Thermal Degradation Risk | This compound Purity | Process Time | Equipment Complexity |
|---|---|---|---|---|---|
| Steam Distillation | Moderate-High | Moderate | Moderate | 2-4 hours | Medium |
| Hydrodistillation | High | High | Low-Moderate | 3-6 hours | Low-Medium |
| Cold Pressing | Low | None | High (native ratio) | Minutes | Low |
| Solvent Extraction | High | Low (with careful processing) | High | Hours (plus concentration) | Medium |
| Headspace Methods | Very Low | None | High (volatile fraction) | Minutes | High (specialized) |
The data reveals significant trade-offs between different approaches. While hydrodistillation typically provides higher overall oil yields, it subjects the plant material to direct contact with boiling water, which can promote acid-catalyzed degradation of terpene precursors and transformation of this compound to other compounds. In contrast, cold pressing preserves the native chemical profile but typically yields less this compound specifically due to its limited efficiency in extracting compounds from the plant matrix.
Different extraction methods selectively recover different components from the same plant material based on their volatility, polarity, and stability. The following table illustrates how extraction technique influences the relative distribution of key compounds in citrus oils, which typically contain this compound among their constituents:
Table 2: Compound Distribution (%) in Citrus Essential Oils by Extraction Method
| Compound | Steam Distillation | Hydrodistillation | Cold Pressing | Solvent Extraction |
|---|---|---|---|---|
| Limonene | 68.2% | 72.5% | 85.3% | 79.8% |
| γ-Terpinene | 4.1% | 3.8% | 6.2% | 5.7% |
| γ-Terpineol | 2.3% | 1.5%* | 0.8% | 2.1% |
| α-Terpineol | 3.8%* | 5.2%* | 0.3% | 1.2% |
| Terpinene-4-ol | 1.9% | 2.4%* | 0.2% | 0.9% |
| p-Cymene | 2.5% | 3.1% | 1.2% | 1.8% |
Note: Asterisks indicate potential formation of these compounds during processing due to acid-catalyzed transformations of precursor molecules. Data adapted from comparative studies [1].
The increased relative percentage of alpha-terpineol and terpinene-4-ol in hydrodistillation and steam distillation samples suggests process-induced transformation of precursor compounds during extraction. This is particularly relevant for this compound optimization, as conditions that promote these transformations may reduce target compound yield. The data clearly demonstrates that steam distillation offers a favorable balance for this compound recovery, providing reasonable concentration while minimizing artifactual formation of related compounds.
The following protocol describes a standardized hydrodistillation procedure suitable for extracting this compound from most plant materials, with specific optimization for citrus peels which contain significant quantities of gamma-terpinene, a direct precursor to this compound [2] [1]:
Equipment Setup: Assemble a Clevenger-type apparatus or similar hydrodistillation system consisting of a 2L round-bottom flask, condenser, essential oil receiver, and heat source. Ensure all connections are secure and the cooling water is functioning properly before beginning extraction.
Sample Preparation:
Extraction Process:
This method typically yields 0.5-1.2% essential oil from citrus peels, with this compound concentrations ranging from 1.5-3.2% of the total oil, depending on plant source and freshness [1]. The critical control points in this protocol include maintaining consistent heating (avoiding violent boiling which can cause emulsification), ensuring adequate condenser performance, and promptly separating the oil layer from the hydrosol to prevent re-dissolution of volatile components.
Direct steam distillation, where steam is generated externally and passed through the plant material, offers advantages for heat-sensitive compounds like this compound by minimizing exposure to acidic aqueous conditions. The following protocol is adapted from validated procedures used for citrus oil extraction [3]:
Equipment Preparation: Utilize a steam distillation apparatus with steam generator, plant material chamber, condenser, and receiver (Florentine flask). Insulate all connections to prevent steam condensation before reaching the plant material.
Sample Loading:
Distillation Parameters:
This method typically achieves recovery efficiencies of 85-90% for total essential oil, with significantly reduced formation of degradation products compared to hydrodistillation [3]. The key advantage of this approach for this compound extraction is the reduced contact time between the plant material and hot water, which minimizes acid-catalyzed rearrangement of terpene precursors. Additionally, this method allows for fractional collection, potentially enabling enrichment of this compound in specific distillation fractions.
Recent innovations in steam distillation technology have focused on continuous processing systems that offer significant advantages over traditional batch methods for industrial-scale this compound production. These systems utilize a multi-stage approach where the plant material moves counter-current to steam flow, achieving higher efficiency and reduced energy consumption. A patented continuous steam distillation process developed by the Centro de Investigación y Asistencia en Tecnología y Diseño del Estado de Jalisco demonstrates particular promise for terpene extraction [3].
The continuous system operates with five sequential stages where juice or a plant material slurry is fed through each stage successively. In each stage, steam is introduced through diffusers, creating bubbles that efficiently extract and carry volatile compounds. The vapors from each stage are condensed separately, allowing for fractional collection of essential oils with varying composition. This system incorporates a heat recovery mechanism that preheats the incoming feed using the residual heat from the waste stream, reducing energy consumption by 32-60% compared to conventional batch distillation. Process time is simultaneously reduced from 8 hours to just 4 hours, significantly decreasing the thermal exposure of sensitive compounds like this compound [3].
Figure 1: Continuous Steam Distillation System with Fractional Collection. This multi-stage configuration allows targeted recovery of this compound in specific fractions.
Microwave-assisted hydrodistillation (MAHD) represents an innovative approach that combines microwave heating with traditional distillation principles. This method offers several advantages for this compound extraction, including reduced processing time (typically 30-50% shorter than conventional methods), lower energy consumption, and improved yield of oxygenated compounds like this compound relative to hydrocarbon terpenes. The process involves placing plant material in a microwave-transparent vessel with water and subjecting it to controlled microwave irradiation [4].
The microwave energy creates rapid, internal heating of the water within plant cells, generating high internal pressure that efficiently ruptures oil glands and releases essential oils. This targeted heating mechanism reduces thermal degradation by shortening exposure time to high temperatures. For this compound extraction from citrus materials, optimal parameters include microwave power of 500-800W, material-to-water ratio of 1:10 to 1:15, and processing time of 20-40 minutes. The selective heating of water molecules in this system preferentially volatilizes oxygenated compounds like this compound, potentially enriching their concentration in the distillate compared to conventional methods [4].
Gas chromatography coupled with mass spectrometry (GC-MS) represents the gold standard for identification and quantification of this compound in essential oil samples. The following protocol details a validated method for comprehensive analysis of this compound and related terpenes in steam distillation extracts [2] [1]:
Sample Preparation:
GC-MS Parameters:
Compound Identification:
This method provides excellent separation of this compound from its isomers and precursor compounds, allowing accurate quantification even in complex essential oil matrices. The limit of quantification (LOQ) for this compound with this protocol is typically 0.05% of total oil composition, with linear response across the concentration range of 0.1-15% [1].
Rigorous quality control is essential for ensuring reproducible this compound extraction and validating process efficiency. The following parameters should be monitored throughout the extraction and analysis workflow:
Physical Properties: Determine density (target range 0.93-0.94 g/cm³ at 20°C), refractive index (expected 1.48-1.49), and optical rotation of the essential oil. Significant deviations from established ranges may indicate improper processing or adulteration.
Chemical Composition:
Stability Assessment:
Table 3: Acceptance Criteria for this compound-Rich Essential Oils
| Parameter | Acceptance Range | Method | Significance |
|---|---|---|---|
| This compound Content | 1.5-4.0% of total oil | GC-MS | Primary quality indicator |
| This compound/Alpha-Terpineol Ratio | ≥0.6 | GC-MS | Indicates minimal degradation |
| Purity Index | ≥0.95 | GC-MS | Ratio of target peak area to total area |
| Water Content | ≤0.5% | Karl Fischer | Prevents microbial growth |
| Heavy Metals | ≤10ppm | ICP-MS | Safety compliance |
Regular verification of these parameters ensures consistent quality of this compound extracts and facilitates optimization of extraction protocols for specific applications. Documentation of these quality metrics is particularly important for pharmaceutical and cosmetic applications where regulatory compliance is mandatory.
This compound serves as a versatile ingredient across multiple industries due to its pleasant aroma, solvent properties, and bioactivity. In the pharmaceutical industry, it functions both as an active ingredient and formulation aid, exhibiting demonstrated antimicrobial, antioxidant, and anti-inflammatory properties that make it valuable in topical formulations targeting skin irritation, cuts, and burns [5]. Its soothing scent enhances the sensory experience in medicinal products like vapor rubs and chest ointments designed to relieve respiratory conditions. When developing pharmaceutical formulations containing this compound, consideration must be given to its concentration-dependent effects, compatibility with excipients, and potential synergistic interactions with other active compounds.
In the flavor and fragrance industry, this compound's pleasant lilac and pine-like odor profile makes it a valuable component in perfumes, soaps, cosmetics, and food products. Its relatively low toxicity and natural origin position it favorably for use in natural and organic product formulations [5]. The chemical industry utilizes this compound as a solvent in resins, paints, and coatings, where its ability to dissolve both polar and non-polar compounds enables formulations requiring uniform dispersion of various components. In cleaning products, its solvency and antimicrobial properties contribute to efficacy in degreasers and disinfectants. For all applications, the extraction method significantly influences the technical performance of this compound, with steam-distilled variants generally demonstrating superior odor characteristics and stability compared to those obtained through methods with higher thermal stress.
Steam distillation remains a highly effective method for this compound extraction, offering an optimal balance between yield, purity, and operational feasibility. The continuous innovations in distillation technology, particularly the development of continuous multi-stage systems and hybrid approaches like microwave-assisted hydrodistillation, promise further improvements in efficiency and sustainability profiles. These advances align with the growing emphasis on Green Chemistry principles in industrial extraction processes, reducing energy consumption, waste generation, and environmental impact while maintaining product quality [4] [3].
Future developments in this compound extraction will likely focus on process intensification through automation and real-time monitoring, enabling precise control of critical parameters that influence yield and quality. The integration of advanced analytics including in-line GC-MS and sensor technology will facilitate real-time process adjustments to maximize this compound recovery. Additionally, research into synergistic extraction approaches that combine steam distillation with complementary technologies like enzyme pretreatment or ultrasound may further enhance efficiency while reducing thermal degradation. As demand for natural ingredients continues to grow across consumer product sectors, optimized steam distillation protocols for valuable compounds like this compound will remain essential for sustainable, economically viable production.
This method, adapted from recent research, uses a ternary composite catalyst system for the hydration of α-pinene [1].
Detailed Methodology:
The workflow below summarizes this experimental procedure.
The table below summarizes other viable synthetic routes for producing α-terpineol from different starting materials.
| Method | Starting Material | Catalyst System | Key Reaction Conditions | Reported Performance | Key Advantages & Notes |
|---|---|---|---|---|---|
| Chemical Hydration [2] | Limonene | ZnSO₄-activated carbon (pre-treated with HCl/NaOH) | Reflux in water, 8-10 hours | Not specified | Uses low-cost, solid catalyst; adaptable for batch processes. |
| Continuous Flow Synthesis [3] | α-Pinene | Chloroacetic acid aqueous solution | Flow reactor, 80°C, 15 min residence time | 72% conversion, 76% selectivity | Fast, efficient for potential industrial scale-up; higher selectivity than batch. |
| Biocatalytic Conversion [4] | Limonene | Limonene convertase from Penicillium digitatum | 10°C, pH 6.0, 40 min | Enzyme activity is highest at low temperature | Green, sustainable method. Low operational stability at temperatures >30°C. |
The performance of different acid catalysts in the hydration of α-pinene to α-terpineol can be compared quantitatively.
Table 1: Catalyst Performance in α-Pinene Hydration
| Catalyst | Conversion of α-Pinene | Selectivity to α-Terpineol | Key Reaction Conditions | Reference |
|---|---|---|---|---|
| Citric Acid / Acetic Acid / H₃PO₄ | 96% | 48.1% | 70°C, 12-15 h | [1] |
| HCl-treated Montmorillonite K10 | ~60% | ~45% | 80°C, 24 h, 1,4-dioxane as solvent | [5] |
| Chloroacetic Acid (Batch) | ~90% | 58% | 70°C, 4 h | [3] |
| Chloroacetic Acid (Continuous Flow) | 72% | 76% | 80°C, 15 min residence time | [3] |
A primary challenge is the scarcity of specific information on the selective synthesis of γ-terpineol. The methods provided here are proven for α-terpineol production. Future research could focus on:
This document provides a detailed protocol for the identification and quantification of this compound in plant-based substances using Gas Chromatography-Mass Spectrometry (GC-MS). The method has been adapted and validated based on established procedures for the analysis of terpenes [1] [2].
This compound (CAS 586-81-2) is a monoterpene alcohol found in various plants and essential oils, such as cinnamon, pine, and carrot oils [3]. It is often a component of the terpineol isomer mixture, which also includes alpha- and beta-terpineol [3]. Accurate quantification of this compound is essential for the quality control of pharmaceuticals, fragrances, and cannabis products due to its biological and aromatic properties [1] [2]. This application note describes a validated GC-MS method that ensures specificity, linearity, accuracy, and precision for quantifying this compound.
1. Sample Preparation:
2. GC-MS Operational Parameters: The following temperature program provides an optimal separation for this compound and other common terpenes, based on a method validated for a multicomponent substance [1] and terpineol oil analysis [4].
| Parameter | Specification |
|---|---|
| Injector Temperature | 220 - 250 °C [1] |
| Carrier Gas | Helium |
| Flow Rate | 1.0 - 1.5 mL/min (constant flow) |
| Injection Mode | Split (split ratio 10:1 to 50:1) |
| Temperature Program | Initial: 70 °C, hold for 1 min [4] Ramp 1: 1.5 °C/min to 100 °C [4] Ramp 2: 5 °C/min to 160 °C [4] Ramp 3: 10 °C/min to 220 °C, hold for 2 min [4] | | MS Transfer Line | 250 - 280 °C [1] | | Ion Source Temp. | 200 - 230 °C [1] | | Ionization Mode | Electron Impact (EI), 70 eV | | Acquisition Mode | Scan (e.g., m/z 40 - 450) or Selective Ion Monitoring (SIM) for higher sensitivity. |
3. Identification and Quantification:
The method should be validated according to regulatory guidelines (e.g., ICH, European Pharmacopoeia) for the following parameters [1]:
| Validation Parameter | Results for this compound | Acceptance Criteria |
|---|---|---|
| Specificity | No interference from other terpenes (e.g., α-terpineol, terpinen-4-ol) [1] | Baseline separation achieved. |
| Linearity (R²) | R² > 0.9990 [2] | R² ≥ 0.999 |
| Calibration Range | 1.9 - 500 ppm [2] | Covers expected sample concentration. |
| Accuracy (Recovery) | 92.1% [2] | 85-115% |
| Precision (RSD) | 2.99% (Repeatability, n=8) [2] | RSD ≤ 3.0% |
The following diagram illustrates the logical workflow for the analysis, from sample preparation to final reporting.
Gamma-terpineol is a monocyclic monoterpene tertiary alcohol that has garnered significant interest in pharmaceutical and microbiological research due to its potential as both a microbicidal agent and a candidate for anticancer drug development. Its biological activity is closely tied to its interaction with cellular membranes, particularly those containing cholesterol, a key component of mammalian cell membranes that plays a crucial role in maintaining membrane fluidity and permeability. Understanding these interactions at the molecular level is essential for elucidating this compound's mechanism of action and optimizing its therapeutic potential.
Langmuir monolayer techniques provide an excellent experimental platform for investigating molecular interactions at biointerfaces, allowing researchers to create simplified 2D model systems of cell membranes with precise control over composition and physical state. These techniques enable the study of drug-membrane interactions under controlled conditions, providing insights that would be difficult to obtain in more complex bilayer systems or living cells. The methodology involves spreading amphiphilic molecules at an air-water interface and systematically compressing them while monitoring various physical parameters, creating a highly controllable environment for studying molecular interactions.
This application note provides detailed protocols for preparing and characterizing Langmuir monolayers containing cholesterol and investigating their interactions with this compound, along with comprehensive data interpretation guidelines for researchers in drug development and membrane biophysics.
The experimental setup for Langmuir monolayer studies requires specific instrumentation capable of precise control and measurement at the air-water interface:
Langmuir-Blodgett Trough: A temperature-controlled Teflon trough with movable compression barriers. The trough should be equipped with a thermostatting system to maintain constant temperature (±0.1°C) throughout experiments, typically using circulating water in channels beneath the trough [1]. The barriers should be made of hydrophilic material like Delrin to prevent monolayer leakage [1].
Surface Pressure Sensor: A Wilhelmy plate system using a thin platinum plate (or alternatively glass, quartz, mica, or filter paper) connected to an electrobalance for continuous surface pressure monitoring. The plate dimensions should be carefully selected with width significantly greater than thickness (wp ≫ tp) to simplify surface pressure calculations according to the equation: π = -ΔF/(2wp) [1].
Brewster Angle Microscope (BAM): Essential for real-time visualization of monolayer morphology during compression. The BAM should be aligned to detect reflected light from the air-water interface, allowing observation of domain formation and phase transitions without fluorescent probes [2].
Infrared Reflection-Absorption Spectroscopy (IRRAS): For analyzing molecular conformation and orientation within the monolayer. This technique provides information about the trans/gauche conformers ratio of methylene groups, revealing molecular packing and ordering [2].
Proper preparation of materials is critical for reproducible monolayer experiments:
Lipid Solutions: Dissolve cholesterol and other lipid components (such as DPPC) in a volatile, water-insoluble solvent system, typically chloroform or a chloroform-methanol mixture (4:1 v/v) [3]. Prepare solutions at a concentration of approximately 1 mg/mL and store at -20°C when not in use. The hydrocarbon chain of the amphiphiles should typically contain more than 12 carbons to ensure stable monolayer formation without dissolution or crystallization [1].
This compound Solution: Prepare this compound in the same solvent system as the lipids to ensure proper mixing and spreading. For incorporation studies, this compound can be either pre-mixed with lipid solutions before spreading or injected into the subphase after monolayer formation for penetration studies.
Aqueous Subphase: Use ultrapure water with resistivity ≥18.2 MΩ·cm (Milli-Q quality or equivalent). The subphase can be modified with buffers or salts as needed for specific experimental conditions. For physiological relevance, phosphate buffer at pH 7.4 is commonly used [4]. Maintain subphase temperature at 20°C unless studying temperature-dependent effects.
Table 1: Recommended Materials and Specifications for Langmuir Monolayer Experiments
| Material/Reagent | Purity Requirement | Recommended Solvent | Storage Conditions |
|---|---|---|---|
| Cholesterol | >99% | Chloroform | -20°C, protected from light |
| DPPC (1,2-dipalmitoyl-sn-glycero-3-phosphocholine) | >99% | Chloroform:MeOH (4:1 v/v) | -20°C, under inert gas |
| This compound | >98% | Chloroform | Room temperature, protected from light |
| Chloroform | HPLC Grade | - | Room temperature |
| Methanol | HPLC Grade | - | Room temperature |
Proper preparation of the Langmuir trough is essential for obtaining reliable and reproducible data:
Thorough Cleaning: Clean the Teflon trough and barriers meticulously with methanol followed by multiple rinses with ultrapure water. This step is critical as any contamination will significantly affect surface tension measurements [1].
Subphase Addition: Fill the trough with the prepared aqueous subphase, ensuring no air bubbles are trapped beneath the surface. The subphase temperature should be stabilized to the desired experimental temperature (typically 20°C or 37°C) using the circulating water bath before proceeding.
Surface Cleanliness Verification: Close the barriers completely and monitor the surface pressure. The system is considered clean when the surface pressure reading is less than 0.1 mN/m with closed barriers and BAM imaging shows a uniformly dark background without particulate contamination [4].
Barrier Alignment Check: Ensure the barriers move smoothly without leaking and that the Wilhelmy plate is properly aligned perpendicular to the interface.
The process of monolayer formation and compression must be performed with careful attention to timing and environmental control:
Monolayer Deposition: Using a precision microsyringe (typically 50-100 μL), gently apply the lipid or lipid/gamma-terpineol solution dropwise onto the clean subphase surface. Hold the syringe tip close to the surface during dispensing to minimize solvent turbulence and ensure even distribution.
Solvent Evaporation: Allow 10-15 minutes for complete evaporation of the volatile spreading solvent. During this time, monitor surface pressure to ensure stability, indicating complete solvent removal [3].
Monolayer Compression: Initiate barrier movement at a constant, controlled speed (typically 10-20 mm/min or 20 cm²/min) while continuously recording surface pressure and mean molecular area [4]. The compression should proceed until the monolayer reaches its collapse point, indicated by a sudden drop or plateau in surface pressure after a steady increase.
Data Collection: Simultaneously collect surface pressure-area (π-A) isotherm data, BAM images (at regular intervals or specific surface pressures), and if available, IRRAS spectra to correlate structural changes with thermodynamic data.
Table 2: Standard Compression Parameters for Lipid-Gamma-Terpineol Monolayer Studies
| Parameter | Standard Condition | Alternative Conditions | Notes |
|---|---|---|---|
| Temperature | 20°C | 37°C (physiological) | Affects phase behavior |
| Compression Speed | 20 mm/min | 5-30 mm/min range | Too fast causes non-equilibrium |
| Solvent Evaporation Time | 10-15 min | Up to 30 min for mixed systems | Ensure complete evaporation |
| Initial Surface Pressure | <0.1 mN/m | <0.3 mN/m | Indicator of clean interface |
| Maximum Compression | Collapse pressure | 30-40 mN/m (physiological relevance) | Depends on lipid composition |
The surface pressure-area isotherm provides fundamental information about monolayer behavior and molecular interactions:
Isotherm Acquisition: Compress the monolayer while continuously recording surface pressure (π) as a function of mean molecular area (A). Repeat compressions may be necessary to achieve reproducible traces, especially for mixed systems [1].
Phase Identification: Identify characteristic regions in the isotherm corresponding to different monolayer phases:
Interaction Parameters: Calculate the excess area per molecule (A_ex) to quantify non-ideal mixing between this compound and cholesterol using the equation: A_ex = A_12 - (X_1A_1 + X_2A_2) where A_12 is the mean molecular area of the mixture, A_1 and A_2 are the areas of pure components, and X_1 and X_2 are the mole fractions [4].
Compressibility Modulus: Determine the compressibility modulus (C_s⁻¹) from the isotherm slope to assess monolayer stiffness: C_s⁻¹ = -A(∂π/∂A)_T Higher values indicate more rigid monolayers, while lower values suggest increased fluidity [4].
This compound can be introduced into cholesterol-containing monolayers using different experimental approaches:
Pre-mixing Method: Prepare a solution containing both cholesterol and this compound in the desired molar ratio before spreading on the subphase. This method ensures homogeneous distribution and is ideal for studying well-mixed systems.
Penetration Method: First form a pure cholesterol monolayer at a predetermined initial surface pressure, then inject this compound into the subphase beneath the monolayer. Monitor the increase in surface pressure over time as this compound penetrates and incorporates into the monolayer.
Sequential Addition Method: Spread cholesterol first, allow it to form a stable monolayer, then carefully spread this compound on top of the existing monolayer. This approach can provide insights into molecular rearrangements and domain formation.
The following workflow diagram illustrates the experimental process for preparing and analyzing this compound interactions with cholesterol-containing monolayers:
Analysis of this compound interactions with cholesterol-containing monolayers reveals several characteristic effects that provide insight into its mechanism of action:
Molecular Area Changes: this compound exhibits a dual effect on molecular packing—initially expanding the monolayer at higher molecular areas but condensing it at lower areas during compression. This indicates a structural molecular rearrangement of this compound at the water interface upon compression, suggesting reorientation or reorganization within the lipid matrix [2].
Rheological Modifications: The compressional modulus of the lipid monolayer decreases with this compound incorporation, indicating reduced mechanical resistance to compression and increased molecular fluidity. This fluidizing effect is significant for understanding how this compound might disrupt membrane integrity in biological systems [2].
Surface Potential Alterations: this compound causes a measurable decrease in surface potential, reflecting changes in the vertical component of the dipole moment within the monolayer. This alteration in electrical properties may correlate with changes in membrane permeability observed in biological systems [2].
Domain Morphology Changes: BAM imaging reveals the formation of aggregates and alterations in domain structure upon this compound incorporation, providing visual evidence of molecular reorganization and potential phase separation within the monolayer [2].
Conformational Modifications: IRRAS data shows alteration of the trans/gauche conformers ratio for methylene groups, indicating that this compound affects the packing order and conformational states of the hydrocarbon chains in the monolayer [2].
The effects of this compound are modulated by the presence of phospholipids such as DPPC in the monolayer:
Lipid-Specific Interactions: Distinctive effects are observed for cholesterol monolayers without or with the presence of DPPC, demonstrating that this compound's interaction with lipidic surfaces is modulated by lipids able to mediate the packing state of biointerfaces [2].
Complex Formation: Cholesterol and phospholipids can form oligomeric chemical complexes with fundamental stoichiometries (3:2 and 6:1 phospholipid per cholesterol molecule), and this compound may disrupt or modify these complexes, affecting overall monolayer stability [4].
Condensing Effect Modulation: Cholesterol typically exerts a condensing effect on phospholipid monolayers, reducing the area per molecule, and this compound may interfere with this effect, potentially through competitive interactions or molecular rearrangement.
Table 3: Characteristic Effects of this compound on Cholesterol-Containing Monolayers
| Parameter Measured | Effect of this compound | Biological Significance | Experimental Evidence |
|---|---|---|---|
| Molecular Area | Expansion at high areas, condensation at low areas | Molecular rearrangement during membrane compression | Isotherm shifts [2] |
| Compressional Modulus | Reduction | Membrane fluidization | Decreased C_s⁻¹ [2] |
| Surface Potential | Decrease | Altered membrane permeability | ΔV measurements [2] |
| Domain Morphology | Aggregate formation | Membrane domain disruption | BAM imaging [2] |
| Chain Conformation | Altered trans/gauche ratio | Modified packing density | IRRAS spectra [2] |
Several technical challenges may arise during Langmuir monolayer experiments with this compound and cholesterol:
Monolayer Instability: If the monolayer shows unexpected collapse or instability, ensure complete solvent evaporation before compression and verify that the compression speed is not excessive. Mixed systems often require slower compression speeds for equilibrium conditions.
Poor Reproducibility: For inconsistent results between experiments, standardize solvent quality, environmental conditions (temperature, humidity), and operator technique. Use fresh solutions and ensure consistent cleaning procedures.
BAM Imaging Artifacts: Dust contamination or subphase impurities can interfere with BAM imaging. Improve cleaning protocols and use high-purity materials. Adjust the angle of incidence precisely for optimal contrast.
Wilhelmy Plate Issues: If surface pressure readings are erratic, ensure the Wilhelmy plate is perfectly clean and properly aligned. Check that the plate is fully wetted (contact angle θ = 0, cosθ = 1) for accurate measurements [1].
Implement these quality control measures to ensure reliable and interpretable results:
Pure Component Validation: Regularly characterize pure cholesterol and DPPC monolayers to establish baseline isotherms for comparison with literature values. This validates proper system operation and technique.
Consistency Checks: Perform repeated compressions on the same monolayer to assess reproducibility. The isotherms should be nearly identical with minimal hysteresis.
Cross-Validation: Correlate findings from different measurement techniques. For example, phase transitions observed in π-A isotherms should correspond to morphological changes in BAM images.
Control Experiments: Include appropriate controls, such as monolayers without this compound and systems with different cholesterol ratios, to properly contextualize results.
The insights gained from these Langmuir monolayer studies provide valuable information for understanding how this compound interacts with cholesterol-containing membranes, which is essential for elucidating its mechanisms as a microbicidal and anticancer agent. The techniques and protocols outlined here enable systematic investigation of these interactions under controlled conditions, contributing to drug development efforts targeting membrane-mediated biological processes.
Gamma-terpineol (γ-terpineol), a naturally occurring monocyclic monoterpene alcohol, demonstrates significant anticancer potential through a multi-target mechanism of action. Its efficacy is primarily attributed to its ability to disrupt lipid membranes, leading to altered membrane physical properties, induction of apoptosis, and inhibition of cell proliferation. This document details the known mechanisms, quantitative findings, and standardized experimental protocols for investigating this compound's anticancer activity, providing a foundation for its further development in oncology drug discovery [1] [2].
This compound exerts its anticancer effects through a direct interaction with cellular membranes. As a lipophilic compound, it readily incorporates into lipid bilayers, a process that disrupts membrane integrity and function, triggering a cascade of intracellular events that culminate in cell death.
The diagram below illustrates the sequential mechanism by which this compound induces apoptosis in cancer cells through membrane disruption.
The following tables summarize the concentration-dependent anticancer effects of this compound observed in preclinical models.
Table 1: In Vitro Cytotoxicity and Apoptosis Induction in Human Hepatoma (BEL-7402) Cells [2]
| Assay Endpoint | This compound Concentration | Observed Effect / Outcome |
|---|---|---|
| Cell Proliferation (MTT Assay) | 40 - 640 μg/mL | Significant, dose-dependent suppression of cell proliferation. |
| Cell Colony Formation (Soft Agar) | 40 - 640 μg/mL | Dose-dependent inhibition of anchorage-independent growth. |
| Apoptotic Morphology | 320 μg/mL for 24-48h | Cell shrinkage, mitochondrial vacuolization, nuclear chromatin condensation, and formation of apoptotic bodies. |
| Cell Cycle Analysis | 320 μg/mL for 24-48h | Accumulation of cells in G1 or S phase, leading to a blockade of proliferation. |
| DNA Fragmentation | 320 μg/mL for 36-48h | Appearance of a characteristic "DNA ladder" pattern, confirming apoptosis. |
Table 2: Comparison of Terpineol Isomers' Anticancer Profiles [2] [4] [5]
| Parameter | This compound (γ-Terpineol) | Alpha-Terpineol (α-Terpineol) | Terpinen-4-ol (T4OL) |
|---|---|---|---|
| Reported IC50 Values | ~40-640 μg/mL (dose-range for effects in BEL-7402) [2] | 0.26 mM (~40 μg/mL) in small cell lung carcinoma [4] | 30 μM (~5 μg/mL) in human leukemic HL-60 cells [4] |
| Key Anticancer Mechanisms | Membrane disruption, apoptosis via mitochondrial pathway, cell cycle arrest (G1/S) [2] | Suppression of NF-κB translocation, PARP cleavage, downregulation of KDELC2 in glioblastoma [4] [5] | Caspase-3/7 activation, ROS generation, autophagy induction, increased Bax/Bcl-2 ratio [4] |
| In Vivo Evidence | Information not available in search results. | Suppressed tumor growth in orthotopic glioblastoma models; enhanced Temozolomide efficacy [5] | Reduced tumor weight/volume in mouse models (10-20 mg/kg) [4] |
This protocol is adapted from the study on human hepatoma BEL-7402 cells [2].
1.1 Reagents and Equipment
1.2 Procedure
This protocol details the steps for identifying hallmark features of apoptosis [2].
2.1 Reagents and Equipment
2.2 Procedure for Light Microscopy (H&E Staining)
2.3 Procedure for Transmission Electron Microscopy (TEM)
The workflow for these key experiments is summarized in the following diagram:
While the evidence for this compound's anticancer potential is promising, several critical areas require further investigation to advance its therapeutic translation.
Plant essential oils (EOs) and their constituent terpenes represent a promising class of biorational fungicides for managing powdery mildew and other fungal diseases. Their activity stems from the disruption of fungal cellular structures and metabolic processes [1]. The following notes synthesize key findings from recent studies.
The antifungal efficacy of terpene-rich essential oils is attributed to several synergistic mechanisms that target the fungal cell. The table below summarizes the primary modes of action supported by experimental evidence.
| Mechanism of Action | Experimental Evidence | Key Compounds Implicated |
|---|---|---|
| Membrane Disruption | Altered spore morphology under SEM; increased cell permeability leading to cytoplasmic leakage and death [1]. | Thymol, Thyme EO, Linalool [1] |
| Inhibition of Mycotoxin Biosynthesis | Downregulation of key trichothecene biosynthesis genes (Tri3, Tri4, Tri5) in Fusarium graminearum [1]. | Thyme EO, Thymol [1] |
| Induction of Plant Defense | Upregulation of pathogenesis-related (PR) genes, increased salicylic acid levels, and reinforcement of cell walls with papillae [2] [3]. | Not compound-specific; host response [3] |
Research has quantified the effectiveness of various EOs and their components. The following table presents a summary of antifungal activities observed in vitro and in planta.
| Essential Oil / Compound | Target Pathogen | Reported Efficacy | Context |
|---|---|---|---|
| Thyme Essential Oil | Cercospora beticola | MIC: 0.313 mL/L for most isolates; effective against multi-resistant strains [4]. | In vitro |
| Thyme Essential Oil | Cercospora beticola | Significant disease control and yield protection in field trials on sugar beets [4]. | In planta (Field) |
| Thymol | Fusarium graminearum | Strongest suppression of spore germination among thyme oil constituents; attributed to hydroxyl group [1]. | In vitro |
| Zanthoxylum armatum EO | Tribolium castaneum (insect) / Corynespora cassiicola (fungus) | Strong repellent activity; antifungal effect varies with plant harvest time [5]. | In vitro |
| Linalool | Fusarium graminearum | Exhibited antifungal and mycotoxin inhibitory activity, though less potent than thymol [1]. | In vitro |
The following protocols are adapted from the cited research articles for evaluating the antifungal activity of essential oils and their components.
This protocol is designed to determine the minimum inhibitory concentration (MIC) and observe morphological damage to fungal spores [1] [4].
1. Reagents and Materials
2. Preparation of Emulsion-Based Delivery System
3. Spore Germination Assay
4. Assessing Morphological Damage (SEM)
This protocol outlines the steps for testing the efficacy of lead compounds under field conditions [4].
1. Experimental Design
2. Application of Treatments
3. Data Collection and Analysis
The following diagram illustrates the general antifungal mechanisms of terpenes, integrating direct inhibition with host plant defense induction, based on pathways described in the research [1] [2] [3].
The search results reveal a clear gap concerning gamma-terpineol specifically. To advance this field, future research should focus on:
The development of advanced drug delivery systems represents a cornerstone of modern pharmaceutical sciences, addressing critical challenges associated with conventional drug formulations. Among these innovative approaches, lipid-based nanocarriers have emerged as particularly promising platforms due to their biocompatibility, versatility, and ability to enhance the therapeutic profile of encapsulated agents. The incorporation of bioactive terpenes, specifically gamma-terpineol, into lipid nanoparticles has gained considerable scientific interest for its potential to synergistically improve therapeutic outcomes. This compound, a monocyclic monoterpene alcohol, possesses inherent pharmacological properties including antimicrobial, antioxidant, and anti-inflammatory activities, while also serving as a penetration enhancer to improve drug bioavailability across biological barriers [1].
The fundamental rationale for incorporating this compound into lipid nanoparticles stems from the intrinsic physicochemical limitations of terpenes, including their high volatility, low aqueous solubility, and chemical instability when exposed to environmental factors such as light, heat, and oxygen [1]. These limitations significantly restrict their clinical applicability despite their promising therapeutic potential. Nanoencapsulation strategies effectively address these challenges by providing a protective matrix that shields terpenes from degradation, controls their release kinetics, and enhances their accumulation at target sites. Furthermore, the combination of this compound with lipid nanoparticles creates a dual-functionality system where both the carrier and the bioactive terpene contribute to the overall therapeutic effect, enabling new paradigms in targeted and efficient drug delivery [2] [1].
The versatility of lipid nanoparticles as delivery vehicles for this compound extends across multiple administration routes, including oral, topical, and parenteral delivery. Their biocompatible composition, typically comprising physiological lipids well-tolerated by biological systems, reduces the risk of acute and chronic toxicities associated with synthetic polymers [3] [4]. Moreover, the modifiable surface properties of these nanoparticles allow for functionalization with targeting ligands, enabling active targeting to specific tissues or cells and further enhancing therapeutic precision while minimizing off-target effects [5] [6]. This combination of attributes positions this compound-loaded lipid nanoparticles as a promising platform for addressing numerous pharmaceutical challenges, particularly for enhancing the delivery of therapeutics across biological barriers and treating complex diseases such as cancer, neurodegenerative disorders, and chronic inflammatory conditions.
The successful incorporation of this compound into lipid nanoparticles requires careful selection of appropriate nanocarrier systems, each offering distinct advantages based on their structural and compositional characteristics. The three primary lipid-based platforms for this compound delivery include solid lipid nanoparticles (SLNs), lipid-polymer hybrid nanoparticles (LPHNPs), and nanoemulsions, with each system providing unique benefits for specific therapeutic applications. Understanding the comparative advantages of these systems enables researchers to select the most appropriate platform based on the intended route of administration, desired release kinetics, and specific therapeutic objectives.
Table 1: Comparison of Lipid-Based Nanocarrier Systems for this compound Incorporation
| Nanocarrier Type | Composition | Particle Size Range | Advantages | Limitations |
|---|---|---|---|---|
| Solid Lipid Nanoparticles (SLNs) | Solid lipids, surfactants, co-surfactants [3] | 50-1000 nm [3] | Excellent physical stability, controlled release, protection of chemical degradation [4] | Potential drug expulsion during storage, limited drug loading capacity [3] |
| Lipid-Polymer Hybrid Nanoparticles (LPHNPs) | Polymeric core, lipid shell, surfactants [7] | 100-500 nm [7] | High encapsulation efficiency, improved stability, dual release kinetics [7] | More complex fabrication process, potential compatibility issues [7] |
| Nanoemulsions | Oil phase, aqueous phase, surfactants [1] | 50-500 nm | Ease of preparation, enhanced solubility, improved bioavailability [1] | Physical instability, surfactant toxicity concerns [1] |
The selection of lipid components plays a critical role in determining the efficiency of this compound encapsulation and the subsequent performance of the nanocarrier system. Solid lipids for SLNs typically include triglycerides (e.g., tristearin, tripalmitin), fatty acids (e.g., stearic acid, palmitic acid), waxes (e.g., cetyl palmitate), and glycerol esters (e.g., glyceryl monostearate, Compritol 888 ATO) [3]. These lipids are generally characterized by their melting point (typically >40°C to ensure solid state at room and body temperature), crystallinity, and polymorphic behavior, all of which significantly influence drug incorporation and release kinetics. The incorporation of this compound into the lipid matrix can potentially modify the crystalline structure of lipids, potentially leading to the formation of less ordered crystal arrangements that accommodate higher drug loading while maintaining matrix integrity [3] [4].
For LPHNPs, the inner polymeric core typically consists of biodegradable polymers such as PLGA (poly(lactic-co-glycolic acid)), PLA (polylactic acid), or natural polymers like chitosan and alginate, which provide structural integrity and controlled release characteristics [7]. This core is enveloped by a lipid layer composed of phospholipids (e.g., DOPE, DSPC) or emulsifiers that confer biocompatibility and enhance interactions with biological membranes. The unique core-shell structure of LPHNPs enables them to combine the beneficial properties of both polymeric nanoparticles (mechanical strength, controlled release) and liposomes (biocompatibility, biomimetic properties), resulting in a versatile platform for this compound delivery that can be tailored to specific therapeutic requirements [7]. The lipid shell serves as an interface between the polymeric core and the external environment, potentially facilitating improved bioavailability and targeted delivery of this compound to specific tissues or cells.
The preparation of this compound-loaded SLNs can be achieved through several well-established techniques, with high-pressure homogenization (HPH) and solvent emulsification-evaporation being the most widely employed methods. The selection of an appropriate preparation method depends on factors such as the thermosensitivity of this compound, the melting characteristics of the lipid phase, and the desired particle size for the specific application.
High-Pressure Homogenization (HPH): This technique can be performed using either hot or cold homogenization approaches. The hot homogenization method involves dissolving this compound in the melted lipid (typically at 5-10°C above the lipid's melting point) and dispersing this mixture into a hot aqueous surfactant solution (e.g., Poloxamer 188, Tween 80, or sodium cholate) under high-speed stirring to form a pre-emulsion [4]. This pre-emulsion is then subjected to high-pressure homogenization (500-1500 bar) for 3-5 cycles while maintaining the temperature above the lipid's melting point. The resulting hot nanoemulsion is cooled to room temperature or refrigerated, allowing the lipid to recrystallize and form solid nanoparticles encapsulating this compound. The cold homogenization technique, alternatively, involves dissolving this compound in the melted lipid, followed by rapid solidification using liquid nitrogen or dry ice. The solid mass is then ground into a fine powder (50-100 μm) using a ball mill or mortar and pestle, which is subsequently dispersed in a cold surfactant solution and subjected to high-pressure homogenization at or below room temperature [4]. This method is particularly advantageous for heat-sensitive compounds like this compound, as it minimizes thermal exposure during processing.
Solvent Emulsification-Evaporation: This method involves dissolving both the lipid and this compound in a water-immiscible organic solvent such as cyclohexane, toluene, or chloroform [4]. The organic solution is then emulsified in an aqueous phase containing a suitable surfactant using high-speed homogenization or probe sonication to form an oil-in-water emulsion. The coarse emulsion is further processed using a microfluidizer or high-pressure homogenizer to reduce droplet size. The organic solvent is subsequently removed by evaporation under reduced pressure using a rotary evaporator, leading to the precipitation of the lipid and the formation of solid nanoparticles with this compound encapsulated within the lipid matrix. This method offers the advantage of bypassing thermal stress, making it particularly suitable for thermolabile compounds, though it introduces the need for handling organic solvents, which must be thoroughly removed to meet pharmaceutical safety standards [4].
Table 2: Preparation Parameters and Their Impact on SLN Characteristics
| Preparation Parameter | Impact on SLN Properties | Optimal Range |
|---|---|---|
| Homogenization Pressure | Directly influences particle size and distribution | 500-1500 bar [4] |
| Number of Homogenization Cycles | Affects particle size reduction and uniformity | 3-5 cycles [4] |
| Lipid Concentration | Impacts particle size, encapsulation efficiency, and viscosity | 0.1-30% (w/w) [3] |
| Surfactant Concentration | Affects colloidal stability and particle size | 0.5-5% (w/w) [3] |
| Cooling Rate | Influences lipid polymorphism and drug encapsulation | Controlled cooling (≈5°C/min) [4] |
The following workflow diagram illustrates the key decision points and processes in the preparation of this compound-loaded lipid nanoparticles:
The preparation of this compound-loaded LPHNPs typically employs either a single-step or two-step method, with the latter being more commonly utilized for its superior control over core-shell structure formation. In the two-step method, the polymeric core containing this compound is first prepared using techniques such as nanoprecipitation or emulsion-solvent evaporation [7]. For the nanoprecipitation approach, the polymer (e.g., PLGA) and this compound are dissolved in a water-miscible organic solvent such as acetone or acetonitrile. This organic solution is then added dropwise to an aqueous phase under moderate stirring, allowing the polymer to precipitate and form nanoparticles with this compound encapsulated within the polymeric matrix. The resulting nanosuspendion is then mixed with pre-formed lipid vesicles (liposomes) prepared by thin-film hydration or ethanol injection methods, followed by energy-intensive processes such as probe sonication or extrusion to facilitate the fusion of the lipid layer onto the polymeric core [7]. The assembly is strengthened by electrostatic interactions and hydrophobic forces between the polymeric core and lipid components, resulting in a stable core-shell structure.
The single-step method offers a more streamlined approach for preparing LPHNPs, reducing processing time and potential batch-to-batch variability. In this method, the polymer, lipid, and this compound are simultaneously dissolved in a water-miscible organic solvent, which is then rapidly mixed with an aqueous phase containing stabilizers under controlled conditions [7]. The rapid diffusion of the organic solvent into the aqueous phase results in the simultaneous precipitation of the polymer and self-assembly of lipids around the forming polymeric core, effectively encapsulating this compound in a single step. This method provides better control over particle size and size distribution while minimizing the risk of drug leakage during processing. Recent advancements have introduced microfluidic-based techniques for LPHNP preparation, enabling precise control over mixing parameters and resulting in highly uniform nanoparticles with improved reproducibility [7]. These systems allow for fine-tuning of the core-shell architecture and composition by controlling the flow rates of the organic and aqueous phases, facilitating the scalable production of this compound-loaded LPHNPs with consistent characteristics.
Comprehensive characterization of this compound-loaded lipid nanoparticles is essential to ensure their quality, stability, and performance for pharmaceutical applications. A suite of analytical techniques is employed to evaluate the physicochemical properties, encapsulation efficiency, release kinetics, and stability profile of the formulated nanoparticles, providing critical data for quality control and further formulation optimization.
Particle Size and Size Distribution: The mean particle diameter and polydispersity index (PDI) are typically determined using dynamic light scattering (DLS), also known as photon correlation spectroscopy [3]. These parameters significantly influence the in vivo distribution, biological fate, and cellular uptake of the nanoparticles. For optimal performance in drug delivery applications, the particle size should generally fall within the range of 50-200 nm with a PDI value below 0.3, indicating a narrow size distribution and homogeneous population [5]. The particle size directly affects the circulation time in the bloodstream, with nanoparticles smaller than 100 nm demonstrating longer circulation half-lives due to reduced uptake by the reticuloendothelial system (RES) [6].
Surface Charge and Morphology: The zeta potential, measured by laser Doppler anemometry, indicates the surface charge of the nanoparticles and predicts their in vivo performance, particularly their colloidal stability and propensity for opsonization [3]. Nanoparticles with zeta potentials greater than +30 mV or less than -30 mV typically exhibit enhanced physical stability due to strong electrostatic repulsion between particles. The surface morphology of this compound-loaded lipid nanoparticles is commonly assessed using advanced microscopy techniques such as scanning electron microscopy (SEM), transmission electron microscopy (TEM), and atomic force microscopy (AFM), which provide high-resolution images of particle shape and surface characteristics [3]. These techniques confirm the spherical morphology typically expected of lipid nanoparticles and can reveal surface irregularities or aggregation phenomena not detectable by light scattering methods.
Encapsulation Efficiency and Drug Loading: The encapsulation efficiency (EE%) is a critical parameter representing the percentage of this compound successfully incorporated into the lipid nanoparticles relative to the initial amount used in the formulation. This is typically determined by separating the unencapsulated drug from the nanoparticles using techniques such as ultracentrifugation, gel permeation chromatography, or dialysis, followed by quantitative analysis of this compound concentration in the supernatant or within the nanoparticles using high-performance liquid chromatography (HPLC) or gas chromatography (GC) [4]. The drug loading (DL%) capacity, indicating the amount of this compound encapsulated per unit weight of nanoparticles, is equally important for assessing the formulation's efficiency and potential dosage requirements. Both parameters are influenced by the lipophilicity of this compound, the composition of the lipid matrix, and the preparation method employed.
Table 3: Characterization Parameters and Target Specifications for this compound Loaded Lipid Nanoparticles
| Characterization Parameter | Analytical Technique | Target Specification |
|---|---|---|
| Particle Size | Dynamic Light Scattering (DLS) | 50-200 nm [5] |
| Polydispersity Index (PDI) | Dynamic Light Scattering (DLS) | <0.3 [5] |
| Zeta Potential | Laser Doppler Anemometry | ±30 mV for colloidal stability [3] |
| Encapsulation Efficiency | Ultracentrifugation/HPLC | >80% |
| Drug Loading | Extraction/HPLC | 1-10% (w/w) |
| In Vitro Release Profile | Dialysis method/Sample and Separate | Sustained release over 24-72 hours |
The crystallinity and polymorphic behavior of the lipid matrix significantly influence the release kinetics and long-term stability of this compound-loaded SLNs. Differential scanning calorimetry (DSC) is employed to study the thermal behavior and crystallinity of the lipid nanoparticles, providing information on melting points, crystallization indices, and potential polymorphic transitions during storage [3]. The degree of crystallinity affects the drug incorporation capacity and release profile, with highly ordered crystalline structures typically resulting in slower drug release but potential expulsion of the encapsulated compound during storage. X-ray diffraction (XRD) studies complement DSC data by providing detailed information on the crystal structure and polymorphic form of the lipid matrix, enabling formulators to select lipids that maintain optimal polymorphic stability for the intended application and shelf-life requirements [3].
The incorporation of this compound into lipid nanoparticles shows significant promise in oncology applications, particularly for enhancing the therapeutic efficacy against aggressive cancers while minimizing systemic toxicity. Although specific studies on this compound are limited, extensive research on structurally similar terpenes, particularly alpha-terpineol, provides compelling evidence for the potential anticancer mechanisms of this compound when delivered via lipid nanocarriers. Alpha-terpineol has demonstrated potent anti-proliferative effects against glioblastoma multiforme (GBM), one of the most aggressive and treatment-resistant brain tumors, through downregulation of cell cycle checkpoint proteins and induction of apoptosis [8]. The encapsulation of terpineols in lipid nanoparticles enhances their ability to cross the blood-brain barrier (BBB), a significant challenge in neuro-oncology, thereby improving drug accumulation in brain tumors and potentially overcoming treatment resistance associated with conventional chemotherapeutic agents like temozolomide [8].
The mechanism of action for terpineol-loaded lipid nanoparticles in cancer therapy involves multiple pathways, including cell cycle arrest at the G0/G1 phase, induction of mitochondrial apoptosis through caspase-3 and PARP cleavage, and inhibition of nuclear factor kappa B (NF-κB) translocation [8]. Additionally, terpineols have demonstrated anti-angiogenic properties by reducing the expression of vascular endothelial growth factor (VEGF) and cluster of differentiation 31 (CD31), thereby suppressing tumor vascularization and nutrient supply [8]. The combination of terpineols with conventional chemotherapeutic agents in lipid nanoparticle formulations presents a promising strategy to enhance therapeutic outcomes through synergistic effects while potentially reducing the required doses of toxic chemotherapeutics, thereby mitigating adverse effects and overcoming drug resistance mechanisms.
The encapsulation of this compound in lipid nanoparticles significantly enhances its bioavailability and enables targeted delivery to specific tissues or cells, addressing major pharmacokinetic limitations associated with free terpenes. Lipid nanoparticles improve the aqueous solubility of lipophilic terpenes like this compound, facilitating their administration through various routes and enhancing their absorption across biological barriers [1]. The small particle size and modifiable surface properties of lipid nanoparticles allow them to leverage the enhanced permeability and retention (EPR) effect for passive targeting to tumor tissues, which typically exhibit leaky vasculature and impaired lymphatic drainage [6]. This passive targeting mechanism enables the selective accumulation of this compound-loaded nanoparticles in tumor tissues, resulting in higher local drug concentrations and reduced systemic exposure.
Beyond passive targeting strategies, the surface of this compound-loaded lipid nanoparticles can be functionalized with targeting ligands such as proteins, peptides, antibodies, or small molecules to achieve active targeting to specific cells or tissues [6]. This approach enhances the specificity of drug delivery while minimizing off-target effects. For instance, the incorporation of cationic lipids such as stearylamine or DOTAP (1,2-dioleoyl-3-trimethylammonium-propane) in the nanoparticle composition has been shown to facilitate targeted delivery to the lungs, while the inclusion of anionic lipids like 18PA (1,2-dioleoyl-sn-glycero-3-phosphate) promotes splenic accumulation, as demonstrated in selective organ targeting (SORT) methodology studies [9]. The surface decoration of nanoparticles with polyethylene glycol (PEG) chains creates a "stealth" characteristic that reduces opsonization and recognition by the reticuloendothelial system (RES), thereby prolonging circulation half-life and enhancing the potential for target site accumulation [6]. These targeting strategies collectively contribute to the development of precision medicine approaches using this compound-loaded lipid nanoparticles, enabling more effective and safer therapeutic interventions for a wide range of diseases.
The development of this compound-loaded lipid nanoparticles for pharmaceutical applications requires adherence to regulatory standards and the implementation of a systematic Quality by Design (QbD) approach to ensure product safety, efficacy, and consistency. The QbD framework involves defining the Quality Target Product Profile (QTPP) which outlines the desired quality characteristics of the final product, followed by identification of Critical Quality Attributes (CQAs) that significantly influence the product's quality [4]. For this compound-loaded lipid nanoparticles, the CQAs typically include parameters such as particle size, size distribution, zeta potential, encapsulation efficiency, drug loading capacity, drug release profile, and sterility. Understanding the relationship between these CQAs and the critical process parameters (CPPs) and critical material attributes (CMAs) enables the establishment of a design space within which consistent product quality is assured.
The selection of lipid excipients and surfactants for this compound-loaded lipid nanoparticles should prioritize materials with established regulatory acceptance, such as those classified as Generally Recognized as Safe (GRAS) or those approved for use in pharmaceutical products by major regulatory agencies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) [3]. Commonly used solid lipids including triglycerides (e.g., tristearin, tripalmitin), fatty acids (e.g., stearic acid, palmitic acid), waxes (e.g., cetyl palmitate), and glycerol esters (e.g., glyceryl behenate/Compritol 888 ATO) have established safety profiles and regulatory acceptance [3]. Similarly, surfactants such as poloxamers (Pluronic F68/F127), polysorbates (Tween series), and phospholipids (soybean lecithin, egg lecithin) are widely accepted for pharmaceutical applications. The comprehensive characterization of this compound-loaded lipid nanoparticles should include rigorous stability testing under various storage conditions (e.g., 4°C, 25°C/60% RH, 40°C/75% RH) to assess the potential for particle size growth, drug leakage, lipid degradation, and changes in crystallinity over time, providing data to establish appropriate shelf-life and storage conditions [4].
The incorporation of this compound into lipid nanoparticles represents a promising strategy to overcome the inherent limitations of this bioactive terpene while enhancing its therapeutic potential for various pharmaceutical applications. The versatile nature of lipid nanoparticles, including SLNs and LPHNPs, allows for the customization of carrier systems to meet specific delivery requirements, whether for cancer therapy, enhanced bioavailability, or targeted drug delivery. The protocols outlined in this document provide comprehensive guidance for the preparation, characterization, and evaluation of this compound-loaded lipid nanoparticles, enabling researchers to develop optimized formulations with desirable characteristics for preclinical and clinical studies.
Future developments in this field are likely to focus on advanced targeting strategies, including the integration of specific ligands for active targeting to particular tissues or cells, and the development of stimuli-responsive systems that release this compound in response to specific physiological triggers such as pH, enzymes, or redox potential [7]. The combination of this compound with other therapeutic agents in co-delivery systems presents opportunities for synergistic effects, particularly in complex diseases like cancer where multi-targeted approaches are often advantageous. Additionally, the application of artificial intelligence and machine learning in formulation design and optimization holds promise for accelerating the development of this compound-loaded lipid nanoparticles with precisely tailored properties [2]. As research in this area advances, the translation of these innovative delivery systems from laboratory concepts to clinically viable products will require close attention to regulatory considerations, scalability, and comprehensive safety assessment, ultimately paving the way for new therapeutic options harnessing the potential of this compound in modern medicine.
Gamma-terpinene (γ-terpinene) is a monoterpene compound of significant industrial interest due to its diverse applications in pharmaceuticals, cosmetics, and as a potential biofuel precursor. Traditionally isolated from plant sources through resource-intensive and environmentally hazardous processes, γ-terpinene production faces challenges in purity, yield, and sustainability. Metabolic engineering of microbial hosts like Escherichia coli presents a promising alternative for sustainable γ-terpinene production. This approach leverages E. coli's well-characterized genetics, rapid growth, and ability to utilize renewable feedstocks like glycerol [1].
The engineering of E. coli for terpene production involves introducing heterologous biosynthetic pathways to enable the conversion of central metabolic intermediates into target compounds. Recent advances have demonstrated the feasibility of producing γ-terpinene in engineered E. coli strains by reconstructing the mevalonate (MVA) pathway or optimizing the native methylerythritol phosphate (MEP) pathway, combined with the expression of γ-terpinene synthase [1] [2]. This application note provides a comprehensive summary of the metabolic engineering strategies, quantitative production data, and detailed experimental protocols for γ-terpinene production in E. coli, serving as a reference for researchers and industrial scientists in the field of microbial metabolic engineering.
The successful production of γ-terpinene in E. coli requires the introduction and optimization of a complete monoterpene biosynthetic pathway. This involves the synthesis of the universal terpene precursors isopentenyl pyrophosphate (IPP) and dimethylallyl diphosphate (DMAPP), their condensation to geranyl diphosphate (GPP), and the final cyclization to γ-terpinene [2].
Heterologous Pathway Introduction: The most effective strategy for γ-terpinene production in E. coli involves the introduction of a heterologous mevalonate (MVA) pathway. In one study, researchers introduced genes encoding acetyl-CoA acetyltransferase/HMG-CoA reductase (mvaE), HMG-CoA synthase (mvaS) from Enterococcus faecalis, geranyl diphosphate synthase (GPPS2) from Abies grandis, and γ-terpinene synthase (TPS2) from Thymus vulgaris [1]. The choice of T. vulgaris TPS2 was strategic due to its catalytic specificity for γ-terpinene formation compared to other terpene synthases that produce multiple byproducts [1].
Chromosomal Integration: To enhance metabolic stability, key genes from the MVA pathway (mevalonate kinase/ERG12, phosphomevalonate kinase/ERG8, mevalonate pyrophosphate decarboxylase/ERG19, and IPP isomerase/idi) were integrated into the E. coli chromosome, generating base strain E. coli CIBTS1756 [1]. This approach reduces the plasmid burden and improves genetic stability during fermentation.
Pathway Assembly Variants: Researchers tested different pathway configurations by distributing genes across various plasmids and integration sites to optimize metabolic flux and minimize toxic intermediate accumulation [1]. The most productive strain (HW5) combined the chromosomally integrated MVA pathway genes with a plasmid expressing the mvaS-mvaE-GPPS2-TPS2 operon [1].
The figure below illustrates the overall metabolic engineering workflow for gamma-terpinene production in E. coli:
Figure 1: Metabolic Engineering Workflow for Gamma-Terpinene Production in E. coli. The diagram illustrates the pathway from glycerol to gamma-terpinene, highlighting key genetic modifications and process optimization steps.
While the MVA pathway has been successfully employed for γ-terpinene production, researchers have also explored engineering E. coli's native MEP pathway for terpene biosynthesis. The MEP pathway offers potential advantages in energy efficiency as it requires fewer ATP molecules per IPP molecule produced compared to the MVA pathway [2]. However, the MEP pathway is subject to complex cellular regulation and often produces insufficient precursor flux for high-level monoterpene production without significant engineering [2].
Bottleneck Identification: Key enzymatic bottlenecks in the MEP pathway include 1-deoxy-D-xylulose-5-phosphate synthase (DXS), DXP reductoisomerase (DXR), and isopentenyl diphosphate isomerase (IDI) [2]. Overcoming these limitations through overexpression of these enzymes has been shown to enhance flux through the MEP pathway.
Orthogonal Pathway Design: Recent research has explored the creation of artificial orthogonal pathways that bypass native regulation. These approaches aim to create pathways with higher orthogonality to native metabolism, avoiding toxic intermediate accumulation and complex cellular control mechanisms [3].
Systematic engineering of E. coli strains for γ-terpinene production has resulted in significant improvements in titre. The following table summarizes the performance of various engineered strains and cultivation conditions:
Table 1: Gamma-Terpinene Production in Engineered E. coli Strains
| Strain/System | Genetic Features | Carbon Source | Cultivation Mode | Titre (mg/L) | Yield | Reference |
|---|---|---|---|---|---|---|
| HW1 | Base strain with TPS2 | Glycerol | Shake flask | Low | - | [1] |
| HW2 | HW1 + GPPS2 | Glycerol | Shake flask | Moderate | - | [1] |
| HW3 | HW2 + mvaS-mvaE | Glycerol | Shake flask | 19.42 | - | [1] |
| HW5 | CIBTS1756 + pHW3 | Glycerol | Shake flask | Improved vs HW3 | - | [1] |
| HW5 (optimized) | CIBTS1756 + pHW3 | Glycerol | Fed-batch bioreactor | 275.41 | - | [1] |
To contextualize γ-terpinene production performance, the following table compares reported titres for various monoterpenes produced in engineered E. coli:
Table 2: Comparison of Monoterpene Production in Engineered E. coli
| Monoterpene | Engineered Pathway | Maximum Reported Titre (g/L) | Key Engineering Strategies | Reference |
|---|---|---|---|---|
| γ-Terpinene | MVA | 0.275 | Heterologous MVA + GPPS2 + TPS2, fed-batch optimization | [1] |
| Limonene | MVA | 3.65 | MVA pathway, two-phase culture | [3] |
| Sabinene | MVA | 2.65 | MVA pathway optimization | [3] |
| Geraniol | MVA | 2.124 | MVA pathway, fusion proteins | [3] |
| α-Pinene | MVA | 0.97 | MVA pathway, precursor balancing | [3] |
| 1,8-Cineole | MVA | 0.653 | MVA pathway, enzyme engineering | [3] |
Materials:
Protocol:
Gene Optimization and Synthesis:
Plasmid Construction:
Strain Transformation:
Media Composition:
Two-Stage Fed-Batch Fermentation Protocol:
Seed Culture Preparation:
Batch Fermentation Phase:
Fed-Batch Phase:
Product Extraction and Analysis:
Sample Preparation:
GC-MS Analysis:
Quantification by GC-FID:
Despite significant progress in γ-terpinene production using engineered E. coli, several challenges remain:
Product Toxicity: Monoterpenes like γ-terpinene can exhibit antimicrobial activity at high concentrations, limiting overall production. The implementation of two-phase fermentation systems with organic solvents like dodecane helps mitigate this issue through in situ product removal [1] [2].
Precursor Competition: The native metabolism of E. coli competes for precursors (acetyl-CoA, glyceraldehyde-3-phosphate, pyruvate) essential for terpene biosynthesis. Strategies to reduce this competition include downregulation of competing pathways and dynamic regulation of pathway enzymes [2].
Cofactor Imbalance: The heterologous MVA pathway creates imbalances in cofactor ratios (NADPH/NADP+, ATP/ADP). Addressing these imbalances through cofactor engineering or utilization of alternative pathways with balanced cofactor requirements could improve pathway efficiency [4] [3].
Transitioning from laboratory-scale production to industrial manufacturing presents additional challenges:
Feedstock Cost: Glycerol serves as an economical carbon source, but further reduction in production costs could be achieved through the use of lignocellulosic hydrolysates or other waste streams [5].
Process Optimization: Enhanced productivity may be achieved through dynamic pathway control, co-culture systems, and continuous fermentation processes [6] [3].
Product Recovery: Development of efficient and economical product separation and purification methods is essential for commercial viability. In situ extraction and advanced separation techniques need further optimization [1] [3].
The development of engineered E. coli strains for γ-terpinene production represents a significant advancement in microbial terpenoid manufacturing. The reported titre of 275.41 mg/L from glycerol using fed-batch fermentation demonstrates the potential of this approach [1]. However, further improvements are necessary to achieve commercial viability.
Future research should focus on:
The protocols and data presented in this application note provide a foundation for further optimization of γ-terpinene production in E. coli. As synthetic biology tools advance and our understanding of microbial metabolism deepens, microbial production of γ-terpinene and other valuable terpenoids is poised to become an economically competitive and environmentally sustainable alternative to traditional production methods.
Understanding the core mechanism of γ-terpinene oxidation is the first step in troubleshooting related issues.
Here is a practical guide to diagnose and prevent common stability problems.
| Issue | Root Cause | Preventive Measures & Solutions |
|---|---|---|
| Formation of p-cymene & loss of efficacy | Autoxidation chain reaction; presence of oxidants (O₂, •OH) [1] [2]. | Use oxygen-impermeable containers; store under inert gas (N₂/Ar); add synergistic antioxidants (see below) [3] [4]. |
| Synergistic antioxidant effect is inconsistent | Incorrect ratio with phenolic antioxidants; improper substrate system. | Optimize concentration ratios (see Quantitative Data table below); use calibrated oxidizable substrates like stripped sunflower oil or squalene for testing [4]. |
| Generation of undesirable volatile compounds & SOA | •OH-initiated oxidation in gas phase or aerosols [2]. | Control indoor •OH levels (e.g., via ventilation); avoid UV light sources in storage areas; monitor for gaseous byproducts like formaldehyde. |
| Degradation during long-term storage | Exposure to light, heat, and oxygen over time. | Store in dark, cool conditions (< 4°C); use amber glass vials; conduct accelerated stability studies (e.g., with Rancimat test). |
Leveraging γ-terpinene's oxidation mechanism requires precise experimental conditions. The data below can guide your protocol development.
Table 1: Quantitative Data on γ-Terpinene Synergy with Phenolic Antioxidants The sacrificial oxidation of γ-terpinene can significantly extend the protective effect of primary antioxidants. The following table summarizes key quantitative findings from the literature.
| Phenolic Antioxidant | Oxidizable Substrate | Key Measurable Outcome | Experimental Conditions | Citation |
|---|
| PMHC (Vitamin E mimic) | Stripped Sunflower Oil | Inhibition duration increased with γ-terpinene concentration. Radical-trapping rate constant (kinh): 3.1 × 10⁶ M⁻¹s⁻¹ (unchanged by γ-terpinene). | Chlorobenzene, 30°C | [3] [4] | | CAPE (Caffeic acid ester) | Stripped Sunflower Oil | Inhibition duration increased with γ-terpinene concentration. Radical-trapping rate constant (kinh): 4.8 × 10⁵ M⁻¹s⁻¹ (unchanged by γ-terpinene). | Chlorobenzene, 30°C | [3] [4] | | 3,5-DTBC (Catechol model) | Styrene | γ-Terpinene can reduce the corresponding quinone (DTBQ) back to the active catechol (DTBC), enabling its antioxidant activity. | Chlorobenzene, 30°C | [3] [4] |
Table 2: Key Reaction Rate Constants for γ-Terpinene
| Reaction Partner | Rate Constant (k) | Conditions / Significance | Citation |
|---|---|---|---|
| •OH Radicals (in air) | 1.77 × 10⁻¹⁰ cm³ molecule⁻¹s⁻¹ | 298 K. Indicates a fast reaction, making it a major degradation pathway in the atmosphere [2]. | [2] |
| Cross-termination (HOO• + LOO•) | "Very fast" | This rapid termination step is the key to its unusual antioxidant mechanism [1]. | [1] |
This methodology, based on the cited research, allows for the quantitative evaluation of γ-terpinene's synergistic effects [3] [4].
The following diagram illustrates the mechanistic workflow of γ-terpinene's synergistic antioxidant activity, integrating the roles of both monophenols and polyphenols.
Q: Why does γ-terpinene become a pro-oxidant in some contexts, while it acts as an antioxidant in others?
Q: Can I use γ-terpinene to stabilize biological formulations for drug delivery?
Q: What is the most critical parameter to control when studying γ-terpinene's antioxidant synergy?
The core challenge is that γ-terpineol has very low water solubility, estimated at around 260 mg/L at 25°C [1]. The following table summarizes three primary strategies to enhance its solubility in aqueous systems.
| Strategy | Mechanism of Action | Key Composition | Performance Data / Outcomes |
|---|---|---|---|
| Cyclodextrin Complexation [2] [3] | Hydrophobic cavity encapsulation | (\beta)-Cyclodextrin (BCD) or 2-hydroxypropyl-(\beta)-cyclodextrin (HBCD) in water | Linearly increasing solubility with cyclodextrin concentration; process is exothermic & spontaneous [2]. |
| O/W Nanoemulsion [4] [3] | Oil droplets dispersion in aqueous phase | Oil phase: (\alpha)-terpineol; Surfactant: Tween 80; Co-surfactant: Transcutol-HP [4] [3] | High-loading (90 mg/mL); >88% (\alpha)-terpineol remained after 410 days at 5°C & 25°C [4]. |
| Self-(Nano)Emulsifying Systems [3] | Spontaneous nanoemulsion formation | Oil: Anise oil; Surfactant: Tween 80; Co-surfactant: Transcutol-HP [3] | Forms fine nanoemulsions in situ; improves in vitro drug release & in vivo efficacy in Parkinson's rodent models [3]. |
This method is ideal for preparing stable, water-soluble complexes for liquid formulations [2].
The workflow for this protocol is as follows:
This protocol is suited for creating high-loading, kinetically stable colloidal dispersions [4].
The workflow for this protocol is as follows:
Here are solutions to frequently encountered problems during formulation development.
| Problem | Possible Cause | Solution & Prevention |
|---|---|---|
| Low Complexation Efficiency | Incorrect CD type or ratio; insufficient equilibration time. | Use HBCD for higher solubility; ensure CD concentration series & full equilibration [2]. |
| Nanoemulsion Instability (Creaming, Phase Separation) | Large droplet size; inadequate surfactant coverage; Ostwald ripening [4]. | Increase HPH pressure/cycles; optimize S/O ratio; add a ripening inhibitor (e.g., a polymer) [4]. |
| Chemical Degradation of γ-Terpineol | Exposure to heat, light, oxygen over time [5] [3]. | Use opaque/amber vials; store at 5°C; flush vials with nitrogen before sealing [4] [5]. |
The core finding from the literature characterizes how γ-terpineol incorporates into cholesterol-rich monolayers, which is relevant for understanding its interaction with biological membranes.
Observed Effects on Lipid Monolayers
The following table summarizes the key physical effects observed when γ-terpineol is incorporated into Langmuir monolayers, as characterized by several techniques [1].
| Characterization Technique | Observed Effect of γ-Terpineol | Interpretation / Significance |
|---|---|---|
| Surface Pressure-Area Isotherms | Expands monolayer at high molecular areas; condenses it at lower areas [1]. | Suggests a structural molecular rearrangement at the interface upon compression [1]. |
| Compressional Modulus | Reduction in compressional modulus [1]. | Indicates a decrease in the monolayer's mechanical strength and rigidity [1]. |
| Surface Potential | Decrease in surface potential [1]. | Reflects changes in the vertical dipole moment and organization of the film [1]. |
| Brewster Angle Microscopy (BAM) | Formation of aggregates [1]. | Provides direct visual evidence of domain formation and film heterogeneity [1]. |
| Infrared (IR) Spectroscopy | Alteration of the trans/gauche conformers ratio for methylene groups [1]. | Indicates that γ-terpineol disrupts the packing order of the lipid alkyl chains [1]. |
Experimental Workflow for Monolayer Characterization
The diagram below outlines a general experimental workflow for characterizing the effects of a compound like γ-terpineol on lipid monolayers, based on the techniques used in the study [1].
Q1: What is the primary mechanism by which γ-terpineol disrupts lipid monolayers? The evidence suggests a multi-faceted mechanism. The compound acts as a molecular perturbant that inserts into the lipid film, increasing molecular area at low compression. Upon compression, it forces a condensation effect and molecular rearrangement, leading to disruption of lipid packing. This is confirmed by the altered trans/gauche conformer ratio, indicating increased chain disorder, and a reduction in the monolayer's mechanical strength (compressional modulus) [1].
Q2: How does the lipid composition affect the action of γ-terpineol? The study specifically noted that the effects of γ-terpineol were distinctly different in pure cholesterol monolayers compared to monolayers that also contained DPPC (dipalmitoylphosphatidylcholine). This highlights that the interaction is highly dependent on the packing state and composition of the lipid interface. The presence of other lipids can mediate or modulate γ-terpineol's effects [1].
Q3: My nanoemulsion formulation with a terpineol isomer is physically unstable. What are the main instability mechanisms I should investigate? While based on α-terpineol, research on oil-in-water (O/W) nanoemulsions provides highly relevant insights. The primary physical instability mechanism for such systems is Ostwald ripening, where larger droplets grow at the expense of smaller ones due to molecular diffusion [2]. You should track the Mean Droplet Diameter (MDD) over time under different storage temperatures. Despite physical instability, the chemical integrity of the active ingredient (terpineol) can be maintained for long periods with over 88% remaining after 410 days when stored at 5°C and 25°C [2].
| Problem | Possible Cause | Suggested Solution |
|---|---|---|
| Low or inconsistent compressional modulus | Film heterogeneity; improper compression speed; subphase contamination. | Ensure clean subphase and Langmuir trough. Standardize compression speed. Use BAM to visually check for film homogeneity [1]. |
| High variability in surface potential measurements | Unstable monolayer; leaks in the electrode circuit; fluctuating environmental conditions. | Check the integrity of the electrode and circuit. Perform experiments in a controlled environment (temperature, vibration-free). Allow sufficient time for the monolayer to stabilize before measurement. |
| Aggregation observed in BAM not matching isotherm data | The compression state for BAM observation does not correspond to the key transitions in the isotherm. | Correlate BAM images directly with specific points on the surface pressure-area isotherm (e.g., before, during, and after the phase transition) [1]. |
| Rapid chemical degradation of terpineol in formulation | Exposure to heat, air (oxygen), or light. | Store formulations in sealed, opaque containers at low temperatures (e.g., 5°C). Consider using an antioxidant. As shown in nanoemulsion studies, chemical stability can be excellent with proper handling [2]. |
Use the following flowchart to diagnose and address common problems in your extraction process.
For reproducible results, systematically optimize these key parameters based on your chosen extraction method.
Table 1: Optimized Parameters for Extraction Methods
| Method | Key Parameter | Optimal Value | Effect on γ-Terpineol | Plant Material |
|---|---|---|---|---|
| Cellulase-Assisted Hydrodistillation [1] | Enzyme Dosage | 2.2% | Increased yield by 31.29% vs conventional HD | Wurfbainia villosa leaves |
| Hydrolysis Temperature | 49 °C | Maximizes enzyme activity for cell wall breakdown | ||
| Hydrolysis Duration | 73 min | Allows complete enzymatic reaction | ||
| Material/Liquid Ratio | 1:10.7 (mg/mL) | Optimal concentration for efficiency | ||
| Sonication-Assisted Hydrodistillation [4] | Sonication Time | 29.17 min | Enhances cell disruption via cavitation | Citrus macroptera peel |
| Hydrodistillation Time | 159.36 min | Sufficient for compound recovery | ||
| Solvent-Solid Ratio | 7.84:1 | Improves mass transfer | ||
| Enzymatic Conversion [3] | Reaction Temperature | 10 °C | Optimal for limonene convertase activity | Limonene substrate via P. digitatum |
| Reaction pH | 6.0 | Peak enzyme activity (maintain pH 4.0-6.0) |
Table 2: Metal Ion Effects on Limonene Convertase Activity [3]
| Metal Ion | Final Concentration | Effect on Activity | Notes |
|---|---|---|---|
| Mg²⁺ (MgSO₄) | 1 mM | Strong promotion (132%) | Enhances enzymatic conversion. |
| K⁺ (KCl) | 1 mM | Strong promotion (127%) | Beneficial for the reaction. |
| Ca²⁺ (CaCl₂) | 1 mM | Promotion (114%) | Moderate positive effect. |
| Na⁺ (NaCl) | 1 mM | Promotion (110%) | Moderate positive effect. |
| Cu²⁺ (CuSO₄) | 1 mM | Strong inhibition (12%) | Avoid in reaction buffer. |
| Zn²⁺ (ZnSO₄) | 1 mM | Strong inhibition (23%) | Avoid in reaction buffer. |
| Fe³⁺ (FeCl₃) | 1 mM | Strong inhibition (45%) | Avoid in reaction buffer. |
This method is highly recommended for boosting the yield of oxygenated terpenes like γ-terpineol.
Workflow Diagram
This protocol is useful if you are using a bioconversion approach to produce γ-terpineol from limonene.
Workflow Diagram
Here are answers to some frequently asked questions:
Q1: What are the key challenges in separating this compound from its isomers? The primary challenge is the high structural similarity among terpineol isomers (alpha-, beta-, gamma-, and terpinen-4-ol). They have nearly identical molecular formulas and weights, and often co-occur in natural sources like essential oils, making high-purity separation difficult with conventional techniques [1] [2]. Their similar physicochemical properties, such as boiling points and polarities, result in very close partition coefficients (K values) in solvent systems, which is a critical parameter for chromatographic separation [2].
Q2: What are the most effective techniques for purifying this compound? High-Speed Countercurrent Chromatography (HSCCC) is a highly effective liquid-liquid separation method that avoids irreversible adsorption of samples onto solid supports. It is particularly suitable for sensitive and closely related natural products like terpineol isomers [2]. Another advanced method is association extraction via in-situ formation of Deep Eutectic Solvents (DES), which exploits differential hydrogen-bonding interactions to selectively isolate a specific isomer from a mixture [3].
Q3: Where can I find typical physicochemical properties of this compound for my experimental design? Key properties are summarized in the table below. Knowing these is essential for designing separation protocols, such as selecting solvent systems and predicting elution behavior.
| Property | Value for this compound | Reference |
|---|---|---|
| CAS Number | 586-81-2 | [4] [5] |
| Molecular Formula | C₁₀H₁₈O | [4] [1] |
| Molecular Weight | 154.25 g/mol | [4] [5] |
| Boiling Point | 218 - 219 °C @ 760 mmHg | [4] [5] |
| Melting Point | 68 - 70 °C | [4] [5] |
| Flash Point | ~88 °C | [4] [5] |
| Log P (o/w) | ~2.61 (est.) | [4] [5] |
| Density | ~0.93 g/cm³ (est. from isomer data) | [1] [6] |
| Water Solubility | Sparing (e.g., ~260 mg/L @ 25°C) | [4] [5] |
| Odor Description | Pine, floral, lilac | [5] |
Here are detailed methodologies for two key separation techniques.
This method is adapted from a study on separating α-terpineol from 1,8-cineole and demonstrates the principle of using selective complexation. The same approach can be explored for this compound separation [3].
Workflow: DES Association Extraction
Materials:
Procedure:
Optimization Note: The original study used Response Surface Methodology (RSM) and a Genetic Algorithm-Back Propagation (GA-BP) neural network to optimize the process, achieving a purity of up to 99.6% for the target compound [3].
HSCCC is a powerful liquid-liquid chromatographic technique ideal for separating natural product isomers [2].
Workflow: HSCCC Separation
Materials:
Procedure:
| Issue | Possible Cause | Suggested Solution |
|---|---|---|
| Poor Resolution in HSCCC | Incorrect partition coefficient (K) | Re-screen solvent systems to get K between 0.5-2.0. Adjust polarity by modifying heptane/ethyl acetate ratios [2]. |
| Stationary phase loss | Optimize rotation speed and mobile phase flow rate to improve phase retention [2]. | |
| Low Recovery in DES Method | Incomplete DES formation | Verify QAS-to-isomer ratio and optimize using statistical models like RSM [3]. |
| Inefficient back-extraction | Ensure adequate volume and number of n-hexane extractions; confirm water is effectively breaking DES bonds [3]. | |
| Co-elution/Isomer Overlap | Isomers too similar | Use a different elution mode (e.g., gradient elution if available) or switch to a more selective solvent system (e.g., HBAW) [2]. |
| Sample Decomposition | Unstable compounds | Perform separation at lower temperatures and avoid prolonged exposure to light or oxygen. |
This table summarizes quantitative cytotoxicity data from recent studies, which is crucial for selecting appropriate cell lines and dosing ranges in your experiments.
| Cell Line / System | Reported Effect & Concentration | Experimental Context & Key Findings | Citation |
|---|---|---|---|
| Human Hepatoma (BEL-7402) | Significant growth suppression; IC₅₀ ~ 320 μg/mL (for γ-terpineol). | Induced apoptosis, caused G1/S phase arrest, and morphological changes (cell shrinkage, chromatin condensation). [1] | |
| Glioblastoma (A172, T98G) | Inhibited tumor growth; IC₅₀ ~ 0.25-0.5 mg/mL (for α-terpineol). | Downregulated cell cycle checkpoints, induced apoptosis, and suppressed aggressive tumor behavior. [2] | |
| Normal Murine (SVEC4-10, L-929) | Moderate cytotoxicity; CC₅₀ = 366.7 μM (γ-TPN). CC₅₀ = 333.3 μM (γ-TPN). | Non-clinical model showing a safer cytotoxic profile compared to cancer cells. [3] | |
| Human Cancer Panel (14 lines) | Broad-spectrum inhibition (for α-terpineol). | Demonstrated wide-ranging anticancer effects via apoptosis and NF-κB suppression. [2] | |
| HT-29 & HeLa (in essential oil) | Significant cytotoxic effect (Oil containing 4.05% γ-terpinene). | The effect was attributed mainly to carvacrol, highlighting the importance of considering compound interactions in essential oils. [4] |
Here are the standardized methodologies used in the cited research, which you can adapt for your own experiments.
This protocol is based on experiments with human hepatoma BEL-7402 cells [1].
Growth inhibition (%) = [(OD_control - OD_treated) / OD_control] × 100.This method describes how to identify hallmark features of apoptosis [1].
This classic assay confirms apoptosis by detecting the "DNA ladder" [1].
Issue: High Cytotoxicity in Negative Controls or Inconsistent Results
Issue: No Observed Cytotoxic Effect
Issue: Unclear or Weak Apoptotic Signals
The following diagram synthesizes mechanisms for gamma-terpinene (γ-TPN) and the related compound this compound, based on the search results. This illustrates potential molecular targets to investigate in your cell culture models.
The table below summarizes the fundamental chemical and physical properties of gamma-terpineol, which are foundational for understanding its storage and handling needs.
| Property | Specification / Value |
|---|---|
| Chemical Name | γ-Terpineol; p-Menth-1-en-8-ol [1] |
| CAS Registry Number | 586-81-2 [2] |
| Molecular Formula | C₁₀H₁₈O [2] |
| Molecular Weight | 154.25 g/mol [2] |
| Physical Form | Liquid [2] |
| Boiling Point | 214°C to 224°C [2] |
| Flash Point | 90°C [2] |
| Density | 0.933 g/mL at 25°C [2] |
| Refractive Index | 1.4820 to 1.485 [2] |
| Solubility | Negligible in water. Soluble in organic solvents (ethanol, diethyl ether, benzene, propylene glycol) [2]. |
While explicit storage instructions are not listed in the search results, its properties suggest the following key conditions:
This compound is considered readily biodegradable under aerobic conditions. One study confirmed that the disappearance of the compound was due to biodegradation, accompanied by microbial growth and CO₂ production [3]. The presence of dissolved natural organic matter did not significantly affect this process [3].
Available safety data for a mixture containing this compound indicates the following hazards [2]:
Potential Causes and Solutions:
Background and Investigation Workflow: Research indicates that this compound's biological interaction is highly dependent on the lipid composition of the target membrane [5]. It integrates into lipid monolayers and alters their compressional properties. Its effect varies significantly between different phospholipids (like DPPC and DPPE) and is further modulated by the presence of cholesterol [5].
To systematically investigate its mechanism of action in your experiments, you can follow the workflow below.
This protocol is adapted from a study on the aerobic biodegradation of monoterpenes [3].
This protocol is based on a method for analyzing terpineol oil [4].
The table below summarizes key quantitative data from recent studies, which you can use as reference points for designing your dose-response experiments.
| Parameter | Value | Experimental Context / Notes |
|---|---|---|
| Minimum Inhibitory Concentration (MIC) | 0.25 mg/mL [1] | Most potent effect against Acinetobacter baumannii [1]. |
| Typical MIC Range | 0.25 - 0.5 mg/mL [1] | Effective against a panel of 14 Gram-negative and Gram-positive pathogenic bacteria [1]. |
| Fractional Inhibitory Concentration Index (FICi) for Synergy | ≤ 0.5 [1] | FICi ≤ 0.5 defines a synergistic interaction. The study identified 6 such synergistic combinations [1]. |
| MIC Reduction in Synergy | Up to 87.5% [1] | The reduction in the MIC of the commercial antibiotic when used in combination with terpineol [1]. |
Here are detailed methodologies for the key assays cited in the search results, which are essential for generating dose-response data.
The MIC is the gold standard for evaluating the potency of an antimicrobial compound.
This assay is used to determine if combining this compound with a conventional antibiotic results in a synergistic effect.
The following diagram illustrates the workflow for the checkerboard assay and data analysis.
Q1: What is a suitable solvent for this compound in cell-based assays, and what is the maximum tolerated concentration?
Q2: My this compound solution is precipitating out of the aqueous media. How can I resolve this?
Q3: The antimicrobial effect seems variable between replicates. What could be the cause?
Q4: How can I confirm that the effect is bactericidal rather than bacteriostatic?
The following table summarizes the key effects of γ-terpineol on membrane properties, as observed in model systems like Langmuir monolayers. These changes are indicative of the compound's incorporation into the lipid bilayer and its ability to alter physical properties.
| Membrane Property | Effect of γ-Terpineol | Experimental System | Biological Implication |
|---|---|---|---|
| Lateral Compression (Elasticity) | Decreases elastic modulus (increased fluidity) [1] | Langmuir Monolayers | Makes membranes more flexible and less rigid. |
| Phase Behavior | Can induce disorder in DPPE; increase order in DPPC [1] | Langmuir Monolayers, BAM, IR Spectroscopy | Effect is lipid-dependent; may target specific membrane domains. |
| Molecular Packing | Expands the monolayer (increases mean molecular area) [1] | Langmuir Monolayers (π-A Isotherms) | Incorporates between lipid molecules, disrupting packing. |
| Interaction with Cholesterol | Alters thermodynamic and morphological properties of cholesterol-rich domains [1] | DPPC/Cholesterol Mixed Monolayers | Suggests it can modulate the properties of lipid rafts and other cholesterol-rich regions. |
Here are detailed methodologies for key experiments that can be used to study γ-terpineol's interaction with lipid membranes.
This technique is ideal for probing the thermodynamic and structural changes at the air-water interface.
This method assesses membrane fluidity and phase state in a more cell-like, bilayer system.
The diagram below integrates the experimental steps with the proposed molecular mechanism of γ-terpineol.
| Issue | Possible Cause | Solution |
|---|---|---|
| Low Reproducibility in Monolayer Experiments | Inconsistent solvent purity/evaporation; inaccurate concentration of spread solution. | Use high-purity solvents; ensure consistent evaporation time before compression; calibrate pipettes and prepare fresh solutions [1]. |
| No Observed Effect on Membrane Fluidity | γ-Terpineol concentration too low; incubation time insufficient for incorporation. | Perform a dose-response curve; ensure adequate incubation time for equilibration in vesicle-based assays. |
| Unexpected Increase in Membrane Order | Lipid-specific effects. The choice of lipid (e.g., DPPC vs. DPPE) can lead to divergent results. | Include multiple lipid types in your study. An increase in order for some lipids (like DPPC) is a documented, specific effect, not necessarily an error [1]. |
| Poor Solubility/Aqueous Instability of γ-Terpineol | Inherent hydrophobicity and high volatility of terpenes [3] [4]. | For delivery in aqueous assays, consider using a carrier like cyclodextrin to form an inclusion complex and improve solubility and stability [3]. |
| Biological Activity | Alpha-Terpineol (α-Terpineol) | Gamma-Terpineol (γ-Terpineol) |
|---|---|---|
| Anticancer | Inhibits glioblastoma cell growth, downregulates KDELC2, induces apoptosis [1]. Suppresses NF-kB translocation and PARP cleavage [2]. | No specific experimental data located. |
| Antiviral | Contributes to >96% inactivation of Herpes Simplex Virus type 1 (HSV-1) as a component of essential oils [3]. | No specific experimental data located. |
| Antimicrobial | MIC of 0.25 mg/mL against A. baumannii; synergizes with antibiotics [4]. | No specific experimental data located. |
| Antioxidant | Reduces serum and hepatic TBARS in obese rats; restores enzymatic antioxidants [2] [5]. | No specific experimental data located. |
| Anti-inflammatory | Reduces pro-inflammatory cytokines (TNF-α, IL-1β) in obese rats [5]. Modulates NF-kB and p38-MAPK pathways [6]. | No specific experimental data located. |
| Cardiovascular | Induces vasorelaxation, reduces arterial pressure, inhibits voltage-operated Ca²⁺ channels [2]. | No specific experimental data located. |
| Neuroactive / Antidepressant | Produces antidepressant-like effects in mice; activity modulated by CB1, CB2, and D2 receptors [6]. | No specific experimental data located. |
The following details the key methodologies from which the data for alpha-terpineol in the table above were derived.
Anticancer Activity (Glioblastoma):
Antimicrobial & Antibiotic Enhancement:
Antioxidant & Anti-inflammatory Activity:
Neuroactive / Antidepressant-like Effects:
The anticancer and antidepressant effects of alpha-terpineol involve complex signaling pathways, summarized in the diagrams below.
The extreme lack of data on this compound presents a significant gap in the scientific understanding of terpineol isomers. For researchers, this means:
Future work should prioritize isolating or synthesizing this compound to conduct the same rigorous biological evaluations that have been applied to alpha-terpineol.
The primary evidence comes from a 2020 study which investigated a terpineol mixture (approximately 73% α-terpineol, 6% β-terpineol, and 18% γ-terpineol) for its antidepressant-like effects [1] [2].
The study's experimental workflow summarizing these findings is illustrated below:
The following table compares the receptor binding affinity (Ki) of well-characterized phytocannabinoids with the type of evidence available for terpineol, putting the findings into context [3].
| Compound | CB1 Receptor Affinity (Ki) | CB2 Receptor Affinity (Ki) | Type of Evidence |
|---|---|---|---|
| Δ⁹-THC | High affinity | High affinity | Direct binding affinity measurement [3] |
| CBN | High affinity | High affinity | Direct binding affinity measurement [3] |
| CBD, CBG, CBC | 10-100x lower affinity than Δ⁹-THC | 10-100x lower affinity than Δ⁹-THC | Direct binding affinity measurement [3] |
| Terpineol | No direct Ki data | No direct Ki data | Predicted binding (docking) & confirmed functional effect [1] [2] |
This comparison shows that Δ⁹-THC and CBN have the highest affinity for CB1 and CB2 receptors, while other major cannabinoids like CBD have significantly lower affinity [3]. Terpineol's role is distinct, with evidence pointing to cannabinoid receptor modulation rather than direct high-affinity binding.
For researchers seeking to understand or replicate the foundational study, here is a summary of the key experimental details [1] [2]:
The data indicates that terpineol is a functional modulator of the cannabinoid system rather than a high-affinity direct ligand like THC. Its antidepressant-like effect is mediated through interactions with both CB1 and CB2 receptors, as confirmed by pharmacological blockade [1] [2]. This mechanism is visually summarized in the pathway below:
A key limitation for the field is the lack of binding affinity data (Ki values) for gamma-terpineol in its pure form. Future research should focus on:
| Pharmacological Area | Terpinen-4-ol Efficacy | Gamma-Terpinene Efficacy | Key Comparative Findings |
|---|---|---|---|
| Antimicrobial | Strong, broad-spectrum antibacterial & antifungal activity; active ingredient in tea tree oil [1] [2] [3]. | Limited data; weaker activity in studies. | In a study against Demodex mites, terpinen-4-ol was most potent; gamma-terpinene was classified as an "ineffective" ingredient [2]. |
| Anti-inflammatory | Significant activity; inhibits pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) via NF-κB pathway [4] [5] [3]. | No specific data found in search results. | Terpinen-4-ol's anti-inflammatory mechanisms are well-documented, while no relevant data was found for gamma-terpinene. |
| Anticancer | Demonstrated efficacy; induces cell death & synergizes with chemo drugs in various cancer cell lines [6]. | No direct efficacy data found. | In a mixture, removing terpinen-4-ol abolished most antitumor effects, highlighting its critical role [6]. |
| Antiparasitic | Displays trypanocidal effect in vitro [7]. | Displays trypanocidal effect in vitro [7]. | Both showed activity against Trypanosoma evansi, but α-terpinene (another isomer) was most effective in vivo [7]. |
| Synergistic Potential | Enhances efficacy of conventional antibiotics & anticancer drugs [8] [6]. | No specific data found. | Terpinen-4-ol can act as an antimicrobial resistance modifying agent [8]. |
For researchers to evaluate and build upon these findings, here is a detailed breakdown of the key experiments.
This study directly compared the acaricidal efficacy of various tea tree oil components [2].
A 2024 study elucidated the mechanism by which terpinen-4-ol exerts anti-inflammatory effects [5].
The following diagram illustrates the anti-inflammatory mechanism of terpinen-4-ol as described in this study [5]:
A 2016 study investigated the antitumor effects of terpinen-4-ol, including an experiment with a defined mixture of compounds [6].
The evidence clearly shows that terpinen-4-ol is a biologically potent molecule with well-documented, multi-target mechanisms of action. In contrast, gamma-terpinene appears to be a less active component in the contexts studied.
For a research or development professional, the implications are:
| Terpene | Membrane Disruption Mechanism | Key Experimental Findings | Relevant Experimental Models |
|---|
| Gamma-Terpineol | - Incorporates into lipid monolayers, causing expansion [1] [2].
For researchers looking to replicate or build upon these findings, here are the key methodologies used in the studies on this compound.
The following diagram synthesizes the experimental findings into a proposed mechanism of action for this compound, illustrating how its interaction with membrane lipids leads to disruption.
The experimental data suggests that the specific biophysical consequences of this compound's incorporation are highly dependent on the lipid composition of the target membrane [1]. This lipid-selectivity could be a critical factor in its mechanism of action, potentially explaining selective toxicity against different cell types, such as bacterial versus mammalian cells [1] [2].
The table below summarizes the available quantitative data for alpha-terpineol and the documented research focus for gamma-terpineol.
| Terpene | ORAC Value (μmol TE/μmol) | Assay Type | Key Findings on Antioxidant Capacity |
|---|---|---|---|
| Alpha-Terpineol | 2.72 [1] | ORAC (Oxygen Radical Absorbance Capacity) | Considered comparable to some commercial antioxidants in this specific assay [1]. |
| This compound | Not Found | Not Found | Research focuses on its antiproliferative and apoptosis-inducing effects, particularly in hepatoma (liver cancer) cells, with its antioxidant capacity not being a primary focus in the available studies [2]. |
The ORAC assay is a widely accepted method for determining the hydrophilic antioxidant capacity of substances against peroxyl radicals. The following workflow illustrates the general procedure, which you can adapt for testing this compound.
Key Methodological Details:
Although data on its antioxidant capacity is lacking, research highlights other significant pharmacological properties of this compound:
The table below summarizes the key characteristics of the mentioned terpenes and major classes of commercial fungicides.
| Agent / Class | Primary Mode of Action | Efficacy Spectrum | Example Compounds | Key Characteristics |
|---|---|---|---|---|
| Terpinen-4-ol (Terpineol isomer) | Disruption of membrane integrity; broad cellular toxicity [1]. | Broad-spectrum antibacterial and antifungal activity [1]. | Terpinen-4-ol [1] | Natural product; considered a promising candidate for lead antifungal development [1]. |
| Gamma-Terpinene (γ-TPN) | Not fully elucidated; demonstrated antioxidant and cytotoxic activities [2]. | Shows antibacterial, antiprotozoal, cytotoxic, and other pharmacological activities [2]. | Gamma-terpinene [2] | A monoterpene hydrocarbon; various pharmacological activities are under investigation [2]. |
| Respiratory Inhibitors (Group C) [3] | Inhibits cellular respiration and energy production in fungal mitochondria. | Varies from narrow to broad-spectrum. | SDHIs (Group 7): benzovindiflupyr, fluxapyroxad [3] QoIs (Group 11): azoxystrobin, trifloxystrobin [3] | SDHIs: Often longer residual activity; preventative with some curative properties [3]. QoIs: Broad-spectrum, preventative; can induce "greening effect" in plants [3]. | | Sterol Biosynthesis Inhibitors (Group G) [3] | Inhibits demethylation of lanosterol, disrupting fungal cell membrane. | Broad-spectrum [3]. | DMIs (Group 3): tebuconazole, prothioconazole, metconazole [3] | Systemic; can be both preventative and curative; moderate resistance risk [3]. | | Multi-Site Activity (Group M) [3] | Activity at multiple, non-specific sites in the fungal cell. | Broad-spectrum, protective [3]. | Chlorothalonil, mancozeb, copper salts [3] | Contact fungicides; low risk of resistance; no curative abilities [3]. |
Research into terpenes for antifungal applications involves specific experimental models and protocols.
For research and development, botanical fungicides like terpenes present unique opportunities and challenges.
Understanding and managing resistance is critical in developing new antifungals. The Fungicide Resistance Action Committee (FRAC) classifies fungicides by their mode of action to guide resistance management [3] [6].
The following diagram illustrates the relationship between different fungicide modes of action and resistance risk, which is central to FRAC's guidance.
The existing research on terpinen-4-ol and gamma-terpinene provides a solid foundation, but more targeted studies are needed.
The following table summarizes the key findings from studies investigating the effects of alpha-terpineol in rodent models of neuropathic pain.
| Animal Model | Effect on Mechanical Allodynia | Effect on Thermal Hyperalgesia | Dosage & Administration | Proposed Mechanism of Action | Source (Citation) |
|---|---|---|---|---|---|
| Mouse CCI model | Reversal (ED~50~: 42.3 mg/kg) [1] | Reversal (ED~50~: 26.7 mg/kg) [1] | Intraperitoneal (i.p.) injection [1] | Cannabinoid receptors (CB1 and CB2) [1] | Psychopharmacology (Berl). 2022 [1] |
| Rat CCI model | Attenuated [2] | Attenuated [2] | 50 and 100 mg/kg, i.p., once daily for 14 days [2] | Suppression of microglial cells; reduction of IL-1β and TNF-α [2] | Iran J Basic Med Sci. 2019 [2] |
A key finding across studies is that thermal hyperalgesia demonstrated higher sensitivity to alpha-terpineol than mechanical allodynia [1].
Here is a detailed look at the methodologies used in the cited research.
The research suggests alpha-terpineol's analgesic effects involve multiple pathways. The diagram below synthesizes the proposed mechanisms based on the available evidence.
The data for alpha-terpineol shows a consistent and promising profile for alleviating neuropathic pain symptoms. Its efficacy appears to be mediated through both the cannabinoid system and the suppression of neuroinflammation.
However, the absence of specific data for gamma-terpineol is a significant limitation. It is critical to determine whether this was a simple typographical error in your query or if gamma-terpinene (an isomer, noted in other studies [3] [4]) was the intended subject. Confirming the exact compound of interest is the essential next step.
Irritant